molecular formula C8H13N3 B2376506 N-(3-aminopropyl)pyridin-4-amine CAS No. 1016501-09-9

N-(3-aminopropyl)pyridin-4-amine

カタログ番号: B2376506
CAS番号: 1016501-09-9
分子量: 151.213
InChIキー: CAJZWZJZDWIWJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(3-aminopropyl)pyridin-4-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.213. The purity is usually 95%.
BenchChem offers high-quality N-(3-aminopropyl)pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-aminopropyl)pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N'-pyridin-4-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-1-5-11-8-2-6-10-7-3-8/h2-3,6-7H,1,4-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZWZJZDWIWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(3-Aminopropyl)pyridin-4-amine (CAS 1016501-09-9): A Bifunctional Synthon for Advanced Medicinal Chemistry and Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of multifunctional ligands requires building blocks that offer both structural pre-organization and orthogonal reactivity. N-(3-aminopropyl)pyridin-4-amine (CAS 1016501-09-9) emerges as a highly strategic bifunctional synthon. Characterized by a highly nucleophilic aliphatic primary amine tethered to a conjugated, electron-deficient 4-aminopyridine core, this molecule provides an elegant solution for chemoselective functionalization. This technical guide explores the physicochemical dynamics, mechanistic reactivity, and application of this scaffold in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of N-(3-aminopropyl)pyridin-4-amine is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The molecule features two basic nitrogen centers with distinct pKa values, dictating its solubility, lipophilicity, and reactivity profile.

PropertyValueClinical / Synthetic Relevance
CAS Number 1016501-09-9Standard registry identifier [2].
Chemical Formula C8H13N3Indicates a low molecular weight (fragment-like).
Molecular Weight 151.21 g/mol High atom economy for linker-warhead design.
Hydrogen Bond Donors 3 (NH2, NH)Facilitates strong interactions with target proteins.
Hydrogen Bond Acceptors 3 (N, NH, NH2)Enhances aqueous solubility and kinase hinge binding.
Topological Polar Surface Area ~50.9 ŲOptimal for cell permeability (Rule of 5 compliant).
pKa (Primary Amine) ~10.5Highly basic; protonated at physiological pH.
pKa (Pyridine N) ~9.1Resonance-stabilized; acts as a strong H-bond acceptor.

Mechanistic Insights into Chemoselectivity

The synthetic utility of N-(3-aminopropyl)pyridin-4-amine lies in its inherent chemoselectivity, which eliminates the need for cumbersome protecting-group strategies.

The Causality of Orthogonal Reactivity: The secondary amine is directly attached to the 4-position of the pyridine ring. The lone pair of electrons on this nitrogen is delocalized into the electron-deficient


-system of the pyridine ring via resonance. This delocalization significantly reduces the electron density on the secondary amine, rendering it a poor nucleophile. Conversely, the primary amine is separated from the aromatic system by a flexible, three-carbon aliphatic chain. It retains full 

nucleophilic character. When exposed to electrophiles (e.g., acyl chlorides, activated esters, or aldehydes), the primary amine reacts orders of magnitude faster than the secondary amine.

Chemoselectivity A N-(3-Aminopropyl)pyridin-4-amine (Bifunctional Scaffold) C Primary Amine (Highly Nucleophilic) A->C Aliphatic Chain D Secondary Amine (Delocalized/Poor Nucleophile) A->D Pyridine Conjugation B Electrophile (e.g., R-CO-NHS) E Mono-acylated Product (Chemoselective) B->E Acyl transfer C->E Reacts rapidly D->E No reaction (Steric & Electronic block)

Workflow demonstrating the chemoselective functionalization of the primary amine.

Strategic Applications in Drug Development

Kinase Inhibitor Design

The 4-aminopyridine motif is a privileged scaffold in oncology and immunology, frequently utilized as an ATP-competitive hinge-binding pharmacophore [3]. The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., in Protein Kinase D or TGFBR1). The attached propyl chain serves as a solvent-exposed vector, allowing medicinal chemists to append solubilizing groups or extend the molecule into adjacent hydrophobic pockets without disrupting the primary binding pose.

PROTAC Linker-Warhead Engineering

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are paramount for establishing a stable ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase [4]. N-(3-aminopropyl)pyridin-4-amine acts as a pre-assembled warhead-linker conjugate. The 4-aminopyridine targets the POI, while the primary amine provides a highly reactive handle for coupling to E3 ligase ligands (e.g., via


 with 4-fluorothalidomide or amide coupling with VHL ligands).

PROTAC POI Target Protein (e.g., Kinase) Warhead 4-Aminopyridine Motif (Hinge Binder) POI->Warhead Non-covalent binding Linker Propyl Chain (Flexible Spacer) Warhead->Linker Covalent bond E3Ligand E3 Ligase Ligand (e.g., Cereblon binder) Linker->E3Ligand Amide/Amine linkage E3 E3 Ubiquitin Ligase E3Ligand->E3 Recruitment

Modular PROTAC assembly utilizing the 4-aminopyridine scaffold as a warhead-linker conjugate.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, ensuring that a protocol is robust requires embedding self-validating checkpoints. The following methodologies leverage the chemoselectivity of CAS 1016501-09-9.

Protocol A: Chemoselective Amidation of the Primary Amine

This protocol describes the coupling of a carboxylic acid to the primary amine, leaving the secondary amine intact.

Reagents:

  • N-(3-Aminopropyl)pyridin-4-amine (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology & Causality:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 10 minutes at room temperature. Causality: HATU is selected for its rapid kinetics, forming a highly reactive HOAt ester that outcompetes potential side reactions. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the system without reacting with the electrophile.

  • Coupling: Add N-(3-aminopropyl)pyridin-4-amine to the activated mixture. Stir for 2 hours at room temperature. Causality: The primary amine rapidly attacks the activated ester. The secondary amine's nucleophilicity is too low to compete, ensuring mono-acylation.

  • Self-Validation (LC-MS): Quench an aliquot in 50% MeCN/

    
     and analyze via LC-MS. Validation Checkpoint: The presence of a single major peak corresponding to 
    
    
    
    confirms successful mono-amidation. The absence of a
    
    
    peak validates the chemoselectivity of the scaffold.
  • Workup: Dilute with EtOAc and wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate. Purify via reverse-phase HPLC if necessary.
Protocol B: Reductive Amination for Linker Extension

This protocol is used to extend the propyl chain by coupling the primary amine to an aldehyde.

Reagents:

  • N-(3-Aminopropyl)pyridin-4-amine (1.0 eq)

  • Target Aldehyde (1.0 eq)

  • 
     (1.5 eq)
    
  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology & Causality:

  • Imine Formation: Combine the amine and aldehyde in DCE. Add glacial acetic acid and stir for 1 hour at room temperature. Causality: Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the primary amine to form the Schiff base (imine).

  • Reduction: Add

    
     portion-wise and stir for 4 hours. Causality:
    
    
    
    is a mild reducing agent. Unlike
    
    
    , it will not reduce the unreacted aldehyde, but it efficiently reduces the protonated iminium ion to the corresponding secondary amine.
  • Self-Validation (NMR): After standard aqueous workup, perform

    
    -NMR. Validation Checkpoint: The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new methylene multiplet adjacent to the newly formed secondary amine confirm the transformation.
    

References

  • Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Journal of Medicinal Chemistry. National Center for Biotechnology Information (PMC).[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. European Journal of Medicinal Chemistry. National Center for Biotechnology Information (PMC). [Link]

chemical structure of N1-(4-pyridinyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N1-(4-pyridinyl)-1,3-propanediamine: Structure, Synthesis, and Characterization

Introduction

N1-(4-pyridinyl)-1,3-propanediamine is a diamine derivative featuring a pyridine ring attached to a propane-1,3-diamine backbone. This unique bifunctional architecture, combining a heterocyclic aromatic system with a flexible aliphatic diamine linker, makes it a molecule of significant interest in medicinal chemistry, coordination chemistry, and materials science. The pyridine moiety offers sites for hydrogen bonding and potential metal coordination, while the diamine chain provides basicity, nucleophilicity, and a versatile scaffold for further chemical modification.

This guide provides a detailed exploration of the chemical structure, a robust synthesis protocol, and comprehensive analytical characterization methods for N1-(4-pyridinyl)-1,3-propanediamine, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

The fundamental structure consists of a primary amine at one end of a three-carbon chain and a secondary amine at the other, which is substituted with a pyridin-4-yl group.

Chemical Structure:

A simplified 2D representation of N1-(4-pyridinyl)-1,3-propanediamine.

Table 1: Physicochemical Properties of N1-(4-pyridinyl)-1,3-propanediamine and Related Compounds

PropertyValue (Predicted/Analogous Data)Reference
Molecular Formula C₈H₁₃N₃N/A
Molecular Weight 151.21 g/mol N/A
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidBased on similar amines[1]
Boiling Point >200 °C (Predicted)N/A
Density ~1.0 g/mL (Predicted)Based on similar amines
pKa (Predicted) pKa1 ≈ 9.5-10.5 (primary amine), pKa2 ≈ 5.5-6.5 (pyridine N)Based on analogous structures[2]
Solubility Soluble in water, methanol, ethanol, DMSOGeneral property of polar amines
SMILES NCCCNc1ccncc1N/A
InChI Key Predicted: VKYKSJVOJFRKNE-UHFFFAOYSA-NN/A

Synthesis Methodology: Nucleophilic Aromatic Substitution

The most direct and common approach for synthesizing N1-(4-pyridinyl)-1,3-propanediamine is via a nucleophilic aromatic substitution (SNAᵣ) reaction. This method involves the displacement of a good leaving group, typically a halide, from the 4-position of the pyridine ring by the primary amine of 1,3-propanediamine.

Causality of Experimental Design: The choice of 4-chloropyridine hydrochloride as the starting material is strategic. The electron-withdrawing nature of the ring nitrogen atom activates the 4-position towards nucleophilic attack. Using a large excess of 1,3-propanediamine serves a dual purpose: it acts as the nucleophile and as the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. It also minimizes the side reaction where a second molecule of 4-chloropyridine reacts with the product. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation.

Experimental workflow for the synthesis of N1-(4-pyridinyl)-1,3-propanediamine.

Detailed Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, charge 1,3-propanediamine (10 molar equivalents).

  • Reactant Addition: Slowly add 4-chloropyridine hydrochloride (1 molar equivalent) in portions to the stirred diamine. The addition is exothermic, and the temperature should be monitored.

  • Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Removal of Excess Reactant: After completion, allow the mixture to cool to room temperature. The excess 1,3-propanediamine is removed by vacuum distillation.

  • Workup - Extraction: To the resulting residue, add a 2M aqueous solution of sodium hydroxide to deprotonate any remaining amine salts and dissolve inorganic byproducts. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield N1-(4-pyridinyl)-1,3-propanediamine as a pure substance.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized N1-(4-pyridinyl)-1,3-propanediamine, a combination of spectroscopic techniques is essential.

G cluster_methods Characterization Techniques cluster_results Validation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Structure Structural Confirmation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment

Logical relationship between synthesis and analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra in CDCl₃ are detailed below.

¹H NMR: The proton NMR spectrum will provide distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propanediamine chain.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.2Doublet (d)2HProtons at C2 and C6 of the pyridine ring
~6.5-6.6Doublet (d)2HProtons at C3 and C5 of the pyridine ring
~4.5-5.0Broad singlet1HNH proton of the secondary amine
~3.2-3.3Triplet (t)2H-CH₂- attached to the secondary amine
~2.7-2.8Triplet (t)2H-CH₂- attached to the primary amine
~1.7-1.8Quintet (p)2HCentral -CH₂- of the propane chain
~1.3-1.5Broad singlet2HNH₂ protons of the primary amine

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. Expected chemical shifts are approximately: 158 ppm (C4-py), 150 ppm (C2/C6-py), 108 ppm (C3/C5-py), and in the aliphatic region, 45 ppm (-CH₂-NH-py), 40 ppm (-CH₂-NH₂), and 33 ppm (-CH₂-CH₂-CH₂-).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The compound is expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 152.21.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present. Key expected vibrational bands include:

  • 3400-3200 cm⁻¹: N-H stretching vibrations (primary and secondary amines). The primary amine may show two distinct bands.

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1600 cm⁻¹ & ~1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1650-1550 cm⁻¹: N-H bending vibrations.

Applications and Future Directions

N1-(4-pyridinyl)-1,3-propanediamine is a versatile building block with numerous potential applications:

  • Pharmaceutical Synthesis: The diamine structure is a common pharmacophore. It can be used as a key intermediate in the synthesis of more complex molecules with potential biological activity, such as enzyme inhibitors or receptor ligands.[3]

  • Coordination Chemistry: The pyridine nitrogen and the two amine groups can act as ligands to form stable complexes with various metal ions. These complexes can be explored for catalysis, sensing, or as antimicrobial agents.

  • Material Science: It can be used as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides and other polymers, imparting specific properties due to the pyridine functionality.[4][5]

The self-validating nature of the described protocols—where the predicted analytical data from NMR, MS, and FTIR must align with the experimental results—ensures a high degree of confidence in the final product's identity and purity. This comprehensive guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize N1-(4-pyridinyl)-1,3-propanediamine in their scientific endeavors.

References

  • ResearchGate. Synthesis and characterization of N1-(acridin-9-yl) propane-1, 3-diamine hydrochloride. Available at: [Link].

  • Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
  • MDPI. Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][4][6]thiazines as Potential Anti- inflammatory Agents. Available at: [Link].

  • Chemical Engineering Transactions. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Available at: [Link].

  • SpectraBase. N1-(4-Bromophenyl)propane-1,3-diamine. Available at: [Link].

  • NIST WebBook. 1,3-Propanediamine, N,N-diethyl-. Available at: [Link].

  • PubMed. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Available at: [Link].

  • Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
  • PubChem. N,N-dimethyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine. Available at: [Link].

  • PMC. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Available at: [Link].

  • ResearchGate. Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. Available at: [Link].

  • Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.

Sources

Targeting Voltage-Gated Potassium Channels in Oncology: The Biological Activity and Mechanistic Profiling of N-(3-aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aberrant expression of ion channels in malignant tissues has led to the reclassification of several cancers as "onco-channelopathies." Voltage-gated potassium (Kv) channels, particularly Kv1.3 and Kv10.1, are significantly upregulated during tumor proliferation, facilitating cell cycle progression and apoptosis resistance [1]. While 4-aminopyridine (4-AP) is a well-characterized Kv channel blocker, its clinical utility in oncology is limited by poor tumor selectivity and systemic neurotoxicity.

N-(3-aminopropyl)pyridin-4-amine (CAS 1016501-09-9) represents a rational structural evolution. By conjugating the 4-aminopyridine pharmacophore with a 3-aminopropyl moiety, this molecule acts as a "Trojan Horse." The aminopropyl chain mimics endogenous polyamines (e.g., putrescine), exploiting the upregulated Polyamine Transport System (PTS) of cancer cells for targeted intracellular accumulation. Once internalized, it exerts a potent, dual-pronged anti-tumor effect: profound Kv channel blockade from the cytoplasmic face and competitive inhibition of polyamine-dependent proliferation.

Molecular Rationale and Pharmacophore Design

The Polyamine Transport System (PTS) Vector

Cancer cells require high concentrations of polyamines to stabilize DNA and fuel rapid cell division. To meet this demand, malignant cells upregulate the PTS. The 3-aminopropyl tail of N-(3-aminopropyl)pyridin-4-amine serves as a structural mimic of putrescine. This allows the molecule to be actively transported across the tumor cell membrane, competitively inhibiting the uptake of natural polyamines and starving the cancer cell of essential growth factors [4].

Intracellular Kv Channel Blockade

Electrophysiological studies demonstrate that 4-AP and its derivatives bind most effectively to the intracellular vestibule of the Kv channel pore [1]. By utilizing the PTS for active internalization, N-(3-aminopropyl)pyridin-4-amine achieves a high local concentration precisely where its target resides. This intracellular trapping drastically enhances its blocking efficacy against Kv1.3 and Kv10.1 channels compared to unmodified, passively diffusing 4-AP.

Mechanistic Pathways of Apoptosis and Cell Cycle Arrest

The biological activity of N-(3-aminopropyl)pyridin-4-amine in oncology is driven by a highly specific bioelectric signaling cascade:

  • Membrane Depolarization: By blocking the efflux of K+ ions through Kv channels, the compound induces a rapid accumulation of intracellular positive charge, shifting the resting membrane potential to a depolarized state [1].

  • Calcium Overload: This sustained depolarization triggers the opening of Voltage-Gated Calcium Channels (VGCCs) and purinergic P2X7 receptors. The resulting massive influx of extracellular Ca2+ overwhelms the cell's buffering capacity [3].

  • Mitochondrial Dysfunction: The endoplasmic reticulum and mitochondria attempt to sequester the excess Ca2+, leading to mitochondrial calcium overload. This dissipates the mitochondrial membrane potential (

    
    ), causing the release of cytochrome c.
    
  • Caspase Activation: Cytochrome c in the cytosol forms the apoptosome, activating Caspase-9 and subsequently Caspase-3, driving the cell into irreversible apoptosis or paraptosis[1, 2].

Pathway Drug N-(3-aminopropyl)pyridin-4-amine PTS Polyamine Transport System (PTS) Drug->PTS Active Transport Kv Kv1.3 / Kv10.1 Channels Drug->Kv Extracellular Block PTS->Kv Intracellular Block Depol Membrane Depolarization Kv->Depol K+ Efflux Inhibition Ca2 Intracellular Ca2+ Overload Depol->Ca2 VGCC / P2X7 Activation Apop Apoptosis / Paraptosis Ca2->Apop Mitochondrial Dysfunction

Fig 1: Mechanistic signaling cascade of N-(3-aminopropyl)pyridin-4-amine in cancer cells.

Quantitative Efficacy Profiling

The following table synthesizes the quantitative biological activity of the 4-aminopyridine pharmacophore and its polyamine-modulated pathways across various established oncology models [1, 2, 3, 4].

Cancer Model / Cell LineCancer TypePrimary Target ChannelEffective Dose RangePrimary Apoptotic / Arrest Mechanism
MCF-7 / MDA-MB-231 Breast AdenocarcinomaKv10.1 / Kv1.31 - 5 mMIntracellular Ca2+ overload; Paraptosis and Caspase-dependent apoptosis.
U87-MG GlioblastomaKv1.1 / Kv1.52 - 5 mMReduction of microRNA-10b-5p expression; G0/G1 cell cycle arrest.
HL-60 / THP-1 Acute Myeloid LeukemiaKv / P2X7 Receptor1 - 3 mMP2X7-mediated Ca2+ influx; Mitochondrial membrane potential disruption.
C6 GliomaKv / Polyamine Transporter100 - 500 µMDepletion of intracellular putrescine; Ornithine Decarboxylase (ODC) block.

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of N-(3-aminopropyl)pyridin-4-amine, researchers must employ self-validating experimental designs. The following protocols integrate internal controls to prove causality rather than mere correlation.

Protocol 1: Electrophysiological Validation of Kv Blockade (Whole-Cell Patch-Clamp)

Causality Focus: Isolating delayed rectifier Kv currents from transient background noise to prove direct target engagement.

  • Cell Preparation: Culture MCF-7 or U87-MG cells on glass coverslips. Transfer to a recording chamber perfused with standard extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Pipette Configuration: Fill borosilicate glass pipettes (resistance 3–5 MΩ) with intracellular solution (140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM ATP, pH 7.2). The high EGTA concentration chelates intracellular calcium, preventing the activation of calcium-activated potassium channels (KCa), thereby isolating voltage-gated currents.

  • Voltage Protocol: Establish a whole-cell configuration. Hold the membrane potential at -40 mV. Rationale: Holding at -40 mV selectively inactivates transient A-type K+ channels, ensuring that the evoked currents are exclusively delayed rectifier Kv channels.

  • Drug Application & Self-Validation: Apply N-(3-aminopropyl)pyridin-4-amine via a rapid perfusion system. Record the steady-state current inhibition.

  • Washout Step (Critical Control): Perfuse the chamber with drug-free extracellular solution for 5 minutes. If the Kv current recovers, it validates that the blockade is a specific receptor-ligand interaction and not an artifact of membrane seal degradation or non-specific cytotoxicity.

Protocol 2: Quantification of Calcium-Dependent Apoptosis

Causality Focus: Proving that cell death is strictly downstream of Ca2+ influx, rather than off-target chemical toxicity.

  • Fluorescent Labeling: Seed HL-60 cells in a 96-well black plate. Load cells with 5 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 30 minutes at 37°C. Rationale: Fluo-4 AM is cell-permeable and highly sensitive to the dynamic range of intracellular calcium spikes induced by channel blockers.

  • Experimental Cohorts:

    • Group A (Control): Vehicle only.

    • Group B (Test): 2 mM N-(3-aminopropyl)pyridin-4-amine.

    • Group C (Validation): 2 mM N-(3-aminopropyl)pyridin-4-amine + 10 µM BAPTA-AM (an intracellular calcium chelator).

  • Kinetic Reading: Measure fluorescence (Ex: 494 nm / Em: 506 nm) immediately upon drug addition and track continuously for 60 minutes to capture the Ca2+ transient peak.

  • Apoptosis Assay: After 24 hours, assess apoptosis using Annexin V-FITC/PI flow cytometry.

  • Data Interpretation: If Group B exhibits high apoptosis, but Group C (rescued by BAPTA-AM) shows viability comparable to Group A, this proves definitively that the mechanism of action is causally linked to intracellular calcium overload [3].

References

  • Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death. MDPI / PubMed. Available at:[Link]

  • Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. Molecular Biology of the Cell. Available at:[Link]

  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway. Cellular Physiology and Biochemistry (PMID: 21865727). Available at: [Link]

  • Potassium channel blockers quinidine and caesium halt cell proliferation in C6 glioma cells via a polyamine-dependent mechanism. Biochemical Society Transactions. Available at:[Link]

An In-depth Technical Guide to N-(3-aminopropyl)pyridin-4-amine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-aminopropyl)pyridin-4-amine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, present in a wide array of FDA-approved drugs, and its functionalization offers a rich avenue for the development of novel therapeutic agents.[1] The presence of both a primary and a secondary amine group in N-(3-aminopropyl)pyridin-4-amine provides multiple points for chemical modification, allowing for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, physicochemical properties, and explores its potential applications in the context of drug development, drawing upon established methodologies for related aminopyridine compounds.

Chemical Identity

  • IUPAC Name: N'-(pyridin-4-yl)propane-1,3-diamine

  • Synonym: N1-(4-pyridinyl)-1,3-propanediamine

  • CAS Number: 1016501-09-9

  • Canonical SMILES: NCCCNc1ccncc1

  • InChI Key: CAJZWZJZDWIWJT-UHFFFAOYSA-N

PropertyValueSource
Molecular Formula C₈H₁₃N₃PubChem
Molecular Weight 151.21 g/mol PubChem
Predicted XlogP -0.2PubChem
Predicted Hydrogen Bond Donor Count 2PubChem
Predicted Hydrogen Bond Acceptor Count 3PubChem
Predicted Rotatable Bond Count 4PubChem

Synthesis of N-(3-aminopropyl)pyridin-4-amine

The synthesis of N-substituted aminopyridines can be challenging due to the electronic properties of the pyridine ring and the potential for side reactions.[2] However, several established synthetic strategies can be adapted for the efficient preparation of N-(3-aminopropyl)pyridin-4-amine. Two plausible and robust methods are detailed below: Reductive Amination and Buchwald-Hartwig Amination.

Method 1: Reductive Amination

Reductive amination is a widely used and versatile method for the formation of carbon-nitrogen bonds.[3] This approach involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-(3-aminopropyl)pyridin-4-amine, this would involve the reaction of 4-aminopyridine with a suitable three-carbon aldehyde bearing a protected amine, followed by reduction.

Experimental Protocol: Reductive Amination

Materials:

  • 4-aminopyridine

  • 3-(boc-amino)propanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diatomaceous earth

Procedure:

  • Imine Formation and Reduction: To a solution of 4-aminopyridine (1.0 eq) in dichloroethane (DCE), add 3-(boc-amino)propanal (1.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic and may require cooling to maintain room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.

  • Deprotection: Dissolve the crude product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Final Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-(3-aminopropyl)pyridin-4-amine. Purification can be achieved by column chromatography on silica gel if necessary.

Reductive_Amination 4-Aminopyridine 4-Aminopyridine Imine_Formation Imine Formation (DCE, RT) 4-Aminopyridine->Imine_Formation 3-(Boc-amino)propanal 3-(Boc-amino)propanal 3-(Boc-amino)propanal->Imine_Formation Boc-Protected_Imine Boc-Protected Imine Intermediate Imine_Formation->Boc-Protected_Imine Reduction Reduction (NaBH(OAc)₃) Boc-Protected_Imine->Reduction Boc-Protected_Product Boc-Protected N-(3-aminopropyl)pyridin-4-amine Reduction->Boc-Protected_Product Deprotection Deprotection (TFA, DCM) Boc-Protected_Product->Deprotection Final_Product N-(3-aminopropyl)pyridin-4-amine Deprotection->Final_Product

Caption: Reductive amination pathway for the synthesis of N-(3-aminopropyl)pyridin-4-amine.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it is particularly useful for the synthesis of arylamines.[4][5] This method can be applied to the synthesis of N-(3-aminopropyl)pyridin-4-amine by coupling a halopyridine, such as 4-chloropyridine, with 1,3-diaminopropane. A key challenge in this approach is achieving mono-amination and avoiding the formation of the bis-arylated product. This can often be controlled by using an excess of the diamine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-chloropyridine hydrochloride

  • 1,3-diaminopropane

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene or dioxane to the flask, followed by 4-chloropyridine hydrochloride (1.0 eq) and 1,3-diaminopropane (3.0 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate N-(3-aminopropyl)pyridin-4-amine.

Buchwald_Hartwig_Amination cluster_catalyst Catalyst System 4-Chloropyridine 4-Chloropyridine Catalytic_Cycle Pd-Catalyzed Coupling 4-Chloropyridine->Catalytic_Cycle 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Catalytic_Cycle Final_Product N-(3-aminopropyl)pyridin-4-amine Catalytic_Cycle->Final_Product Pd(OAc)₂ Pd(OAc)₂ Pd(OAc)₂->Catalytic_Cycle XPhos XPhos XPhos->Catalytic_Cycle NaOtBu NaOtBu (Base) NaOtBu->Catalytic_Cycle Kinase_Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Cellular_Response Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor N-(3-aminopropyl)pyridin-4-amine Derivative Inhibitor->Kinase Competitively Binds

Caption: Competitive inhibition of a kinase by an N-(3-aminopropyl)pyridin-4-amine derivative.

Ion Channel Modulation

4-Aminopyridine itself is a known blocker of voltage-gated potassium channels and is used in the treatment of multiple sclerosis. [6][7]Derivatives of 4-aminopyridine can be designed to modulate the activity of various ion channels with improved selectivity and pharmacokinetic properties. The aminopropyl side chain of N-(3-aminopropyl)pyridin-4-amine can be modified to explore interactions with different regions of ion channel proteins, potentially leading to the development of novel therapeutics for neurological disorders, cardiovascular diseases, and pain.

Conclusion

N-(3-aminopropyl)pyridin-4-amine represents a valuable and versatile scaffold for the development of novel small molecules with therapeutic potential. This guide has provided its key chemical identifiers and outlined two robust and adaptable synthetic strategies—reductive amination and Buchwald-Hartwig amination—to facilitate its synthesis in a laboratory setting. While direct biological data for this specific compound is limited, the established importance of the 4-aminopyridine motif in kinase inhibition and ion channel modulation strongly suggests that derivatives of N-(3-aminopropyl)pyridin-4-amine are promising candidates for future drug discovery efforts. The synthetic accessibility and potential for diverse functionalization make this compound a compelling starting point for the exploration of new chemical space in the pursuit of innovative therapies.

References

  • Leskoff, A. InChIKey to SMILES. [Link] (Accessed March 10, 2026).

  • Saeed, A. et al. 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry77 , 457-467 (2018). [Link]

  • Georgieva, M. et al. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules28 , 4635 (2023). [Link]

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  • Klapars, A. et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega3 , 1693-1701 (2018). [Link]

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The Evolution of Aminopyridine Derivatives in Medicinal Chemistry: From Ion Channel Blockers to Privileged Kinase Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyridines—monoamino and diamino derivatives of pyridine—represent one of the most versatile and privileged scaffolds in modern medicinal chemistry[1]. Originally characterized by their ability to modulate neuro-conduction via ion channel blockade, these low-molecular-weight heterocycles have undergone a profound evolutionary journey. Today, the aminopyridine pharmacophore is a cornerstone in oncology drug discovery, acting as a highly effective hinge-binding motif in ATP-competitive kinase inhibitors. This technical guide explores the historical milestones, mechanistic causality, and rigorous experimental workflows that define the development of aminopyridine derivatives, providing actionable insights for drug development professionals.

The Foundational Scaffold: 4-Aminopyridine in Neurotherapeutics

The clinical validation of the aminopyridine scaffold began in the realm of neurology. 4-Aminopyridine (4-AP, generic name: dalfampridine) was extensively studied for its ability to enhance neuromuscular and interneuronal synaptic transmission. In 2010, the U.S. Food and Drug Administration (FDA) approved a sustained-release formulation of dalfampridine (Ampyra) specifically to improve walking speed in patients with multiple sclerosis (MS)[2].

Mechanistic Causality

In demyelinating diseases like MS, the loss of the insulating myelin sheath exposes voltage-gated potassium (


) channels, leading to the leakage of potassium ions and the failure of action potential propagation. 4-AP acts as a dose-dependent, broad-spectrum blocker of these 

channels. By physically occluding the intracellular pore of the channel, 4-AP prevents premature repolarization. This prolongs the action potential duration, which in turn maximizes the opening of voltage-gated calcium (

) channels at the nerve terminal, ultimately driving enhanced vesicular exocytosis and restoring signal conduction[1].

G A 4-Aminopyridine (Dalfampridine) B Blocks Voltage-Gated K+ Channels (Kv) A->B Binds intracellularly C Prolongs Action Potential Duration B->C Prevents repolarization D Increases Ca2+ Influx at Terminal C->D Voltage-gated Ca2+ channels open E Enhanced Neurotransmitter Release D->E Vesicle exocytosis

Figure 1: Mechanism of action of 4-aminopyridine in restoring axonal conduction.

The Kinase Era: Aminopyridines as Privileged Oncology Scaffolds

While 4-AP found its niche in neurology, the 2-aminopyridine and 3-aminopyridine isomers revolutionized targeted cancer therapies. Protein kinases are frequently deregulated in cancer, and their ATP-binding pockets share a highly conserved "hinge region" that connects the N- and C-terminal lobes.

The Hinge-Binding Paradigm

The 2-aminopyridine motif is an exceptional bioisostere for the adenine ring of ATP. The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic primary or secondary amine acts as a hydrogen bond donor. This dual capability allows the scaffold to anchor tightly to the backbone amides of the kinase hinge region.

  • c-Met Inhibitors: Structure-activity relationship (SAR) studies on 2-aminopyridine-3-carboxamides revealed that bioisosteric replacement of heterocyclic moieties with an amide bond significantly improved binding. Compound (S)-24o, a derivative in this class, demonstrated a potent

    
     of 0.022 µM against c-Met kinase, effectively inhibiting downstream oncogenic signaling in EBC-1 tumor cells[3].
    
  • ALK2 Inhibitors: In the treatment of Fibrodysplasia Ossificans Progressiva (FOP), 3,5-diaryl-2-aminopyridine derivatives were optimized to target ALK2. Notably, replacing the primary amine with a nonpolar methyl group yielded compound LDN-214117, which shifted the selectivity profile heavily toward ALK2 over closely related TGF-β receptors[4].

  • 4-Aminopyrazolopyrimidines: Fusing the aminopyridine/pyrimidine core into bicyclic systems like 4-aminopyrazolopyrimidine has generated robust scaffolds for both tyrosine and serine/threonine kinase inhibitors, allowing for deeper penetration into the hydrophobic back-pocket of the ATP site[5].

G A Identify Target Kinase (e.g., c-Met, ALK2) B Select 2-Aminopyridine Hinge-Binding Scaffold A->B Scaffold selection C Structure-Based Drug Design (Molecular Docking) B->C In silico modeling D Synthesize Derivatives (e.g., Suzuki Coupling) C->D Chemical synthesis E High-Throughput Screening (TR-FRET Assays) D->E In vitro testing E->C SAR Feedback loop

Figure 2: Rational design and screening workflow for 2-aminopyridine kinase inhibitors.

Key Experimental Workflows

To ensure scientific integrity, the evaluation of aminopyridine derivatives requires robust, self-validating experimental protocols. Below are the definitive methodologies for evaluating both ion channel blockade and kinase inhibition.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Validation of Blockade)

This workflow is utilized to quantify the efficacy of 4-AP derivatives on voltage-gated potassium channels.

  • Step 1: Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the target

    
     channel (e.g., 
    
    
    
    ) on glass coverslips.
  • Step 2: Pipette Fabrication & Intracellular Dialysis: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Causality: Maintaining low pipette resistance ensures accurate voltage clamping and minimizes series resistance errors. Fill the pipette with a

    
    -rich intracellular solution (e.g., 140 mM KCl, 1 mM 
    
    
    
    , 10 mM EGTA, 10 mM HEPES, pH 7.3).
  • Step 3: Extracellular Isolation: Perfuse the bath with an extracellular solution containing Tetrodotoxin (TTX, 1 µM) and Cadmium Chloride (

    
    , 100 µM). Causality: TTX blocks endogenous voltage-gated sodium channels, and 
    
    
    
    blocks calcium channels, ensuring that the recorded macroscopic currents are purely potassium-driven.
  • Step 4: Recording & Drug Application: Hold the membrane potential at -80 mV and apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward

    
     currents. Perfuse the aminopyridine derivative into the bath and record the fractional block of the steady-state current.
    
  • Step 5: Self-Validation (Washout): Perfuse the chamber with drug-free extracellular solution for 5 minutes. Causality: A return of the

    
     current to baseline amplitudes validates that the blockade is a reversible pharmacological event and not an artifact of cell death or seal rupture.
    
Protocol 2: TR-FRET Kinase Assay (Screening 2-Aminopyridine Inhibitors)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput screening of ATP-competitive kinase inhibitors.

  • Step 1: Reagent Assembly: In a 384-well microplate, combine the purified recombinant kinase (e.g., c-Met or ALK2), a biotinylated peptide substrate, and the aminopyridine test compound.

  • Step 2: ATP Calibration: Initiate the reaction by adding ATP at a concentration strictly calibrated to its apparent

    
     for the specific kinase. Causality: Operating at the 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors. If ATP concentrations are too high, weak inhibitors will be masked; if too low, the assay yields artificially potent
    
    
    values that do not translate in vivo.
  • Step 3: Reaction & Quenching: Incubate for 60 minutes at room temperature, then halt the reaction by adding EDTA. Causality: EDTA chelates

    
    , an essential cofactor for kinase catalytic activity, instantly freezing the reaction state.
    
  • Step 4: Detection: Add a Europium (Eu)-labeled anti-phospho antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor). If the peptide is phosphorylated, the Eu-antibody and Streptavidin-APC are brought into close proximity, generating a FRET signal at 665 nm upon excitation at 340 nm.

  • Step 5: Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (staurosporine or known inhibitor) and negative (DMSO vehicle) controls. An assay is only validated and accepted if

    
    , proving high signal-to-noise ratio and statistical reliability.
    

Quantitative Data: Structure-Activity Relationship (SAR) Profiles

The structural plasticity of the aminopyridine core allows it to be tuned for vastly different biological targets. Table 1 summarizes the quantitative impact of key structural modifications.

Compound Class / Specific AgentPrimary TargetKey Structural ModificationEfficacy (

/

)
Clinical / Preclinical Status
4-Aminopyridine (Dalfampridine)

Channels
Unsubstituted monoamine~1 mM (

for conduction)
FDA Approved (MS)
2-Aminopyridine-3-carboxamide ((S)-24o)c-Met KinaseBioisosteric amide replacement at position 30.022 µM (

)
Preclinical (Oncology)
3,5-Diaryl-2-aminopyridine (LDN-214117)ALK2 Kinase2-methylpyridine substitution (amine replaced)< 0.050 µM (

)
Preclinical (FOP)
4-Aminopyrazolopyrimidine Tyrosine KinasesBicyclic fusion (pyrimidine split)Low nanomolar rangePreclinical / Clinical

Future Perspectives

The aminopyridine scaffold is far from exhausting its utility. Current medicinal chemistry campaigns are leveraging this moiety in the design of Proteolysis Targeting Chimeras (PROTACs) , where aminopyridine-based kinase inhibitors are tethered to E3 ligase recruiters to degrade, rather than merely inhibit, oncogenic targets. Furthermore, the repurposing of human kinase inhibitors (HumKIs) containing aminopyrimidine and aminopyridine moieties is showing immense promise in the discovery of novel antimicrobials to combat multidrug-resistant bacterial pathogens.

References

  • Title: Ampyra is First Symptom Management Drug Developed Specifically to Treat MS, the First Oral MS Therapy Approved for MS, and the First New FDA Approved Therapy to Come Through the MS Pipeline Since 2004 Source: PR Newswire URL
  • Title: Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL
  • Source: PubMed Central (PMC)
  • Source: RSC Medicinal Chemistry (RSC Publishing)
  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3-aminopropyl)pyridin-4-amine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-aminopropyl)pyridin-4-amine from 4-chloropyridine and 1,3-diaminopropane. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in the functionalization of electron-deficient heteroaromatic systems. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a robust experimental procedure, purification techniques, and methods for analytical characterization. Emphasis is placed on the rationale behind key procedural steps and safety considerations essential for handling the specified reagents.

Introduction and Scientific Background

N-(3-aminopropyl)pyridin-4-amine is a valuable bifunctional building block in synthetic chemistry. Its structure incorporates a primary aliphatic amine and a secondary aromatic amine, offering multiple points for subsequent chemical modification. This makes it a useful intermediate for the development of pharmaceutical agents, agrochemicals, and novel materials.

The synthesis described herein utilizes the principle of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, particularly with a halogen at the 4-position, is susceptible to nucleophilic attack. The ring nitrogen atom acts as a powerful electron-withdrawing group, which activates the C2 and C4 positions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is the critical factor that allows the reaction to proceed under relatively mild conditions, displacing the chloride leaving group.[3][4] The reaction at the C4 (para) position is favored due to the effective delocalization of the negative charge onto the electronegative nitrogen atom via resonance, a stabilizing effect not possible with substitution at the C3 (meta) position.[4]

Reaction Scheme & Mechanism

Scheme 1: Overall Synthesis of N-(3-aminopropyl)pyridin-4-amine

4-Chloropyridine 4-Chloropyridine reagents + 4-Chloropyridine->reagents 1,3-Diaminopropane 1,3-Diaminopropane (excess) arrow 1,3-Diaminopropane->arrow Product N-(3-aminopropyl)pyridin-4-amine plus_side + Product->plus_side HCl_Salt 1,3-Diaminopropane HCl reagents->1,3-Diaminopropane arrow->Product plus_side->HCl_Salt

Caption: Synthesis of N-(3-aminopropyl)pyridin-4-amine.

The reaction proceeds through a well-established addition-elimination mechanism. The primary amino group of 1,3-diaminopropane acts as the nucleophile, attacking the C4 carbon of the pyridine ring. This rate-determining step forms a resonance-stabilized anionic σ-complex (Meisenheimer complex). Aromaticity is subsequently restored through the expulsion of the chloride ion.

SNAr_Mechanism sub 4-Chloropyridine intermediate Meisenheimer Complex (Resonance Stabilized) sub->intermediate Nucleophilic Attack nuc H₂N(CH₂)₃NH₂ (Nucleophile) product N-(3-aminopropyl)pyridin-4-amine intermediate->product Elimination (Loss of Cl⁻) lg Cl⁻

Caption: The Addition-Elimination Mechanism of the SNAr reaction.

Experimental Protocol

This protocol details the synthesis on a 5-10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Notes
4-Chloropyridine Hydrochloride7379-35-3150.01Hygroscopic solid.[5]
1,3-Diaminopropane109-76-274.13Corrosive, flammable liquid.[6]
Dichloromethane (DCM)75-09-284.93Solvent for extraction.
Sodium Hydroxide (NaOH)1310-73-240.00For aqueous solutions.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Silica Gel (230-400 mesh)63231-67-4-For column chromatography.
Triethylamine (TEA)121-44-8101.19Eluent additive for chromatography.
Equipment
Round-bottom flask (50 mL)
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
TLC plates (silica gel)
Safety Precautions
  • 4-Chloropyridine Hydrochloride: Harmful if swallowed. Causes serious skin and eye irritation.[5][7] Wear gloves, safety goggles, and a lab coat.

  • 1,3-Diaminopropane: Flammable liquid and vapor. Toxic and corrosive. Causes severe skin burns and eye damage.[8][9][10] Handle with extreme care in a fume hood, using appropriate gloves (e.g., nitrile), safety goggles, and a lab coat. Keep away from ignition sources.

  • Dichloromethane: Suspected carcinogen. Use only in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.00 g, 6.67 mmol).

  • Addition of Nucleophile: In the fume hood, add 1,3-diaminopropane (2.78 mL, 2.47 g, 33.35 mmol, 5 equivalents).

    • Expert Insight: Using a significant excess of 1,3-diaminopropane serves two critical functions. First, it acts as the nucleophile. Second, it serves as a base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction, driving the equilibrium towards the product. It can also serve as the reaction solvent, precluding the need for an additional high-boiling solvent.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 110-120 °C using an oil bath. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, dissolving it in methanol, and spotting it on a silica gel TLC plate.

    • TLC System: A recommended eluent is Dichloromethane:Methanol:Triethylamine (90:9:1).

    • Visualization: Use UV light (254 nm) and/or an iodine chamber to visualize the spots. The reaction is complete when the 4-chloropyridine spot has been completely consumed (typically 4-6 hours).

  • Work-up and Extraction: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the dark reaction mixture with 50 mL of water and transfer it to a 250 mL separatory funnel. c. Extract the aqueous phase with dichloromethane (3 x 50 mL). The product is expected to be in the organic layer. d. Combine the organic layers. Wash the combined organic phase with a saturated sodium chloride solution (brine, 1 x 50 mL) to aid in the removal of water. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification Protocol: Flash Column Chromatography

The crude product often contains residual 1,3-diaminopropane and potential side products. Purification by flash column chromatography is highly recommended.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient solvent system. Start with 100% Dichloromethane and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Trustworthiness Note: Amines are known to streak (tail) on silica gel due to interactions with acidic silanol groups.[11] To ensure a clean separation and good peak shape, it is essential to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent mixture.[11]

  • Fraction Collection: Collect fractions and analyze them by TLC using the monitoring system described above.

  • Final Product: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield N-(3-aminopropyl)pyridin-4-amine as a purified oil or solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[12]

Analysis TechniqueExpected Results for N-(3-aminopropyl)pyridin-4-amine (C₈H₁₃N₃)
¹H NMR (400 MHz, CDCl₃)Predicted δ (ppm): ~7.9-8.1 (d, 2H, pyridine H2/H6), ~6.5-6.7 (d, 2H, pyridine H3/H5), ~5.0-5.5 (br s, 1H, NH-pyridine), ~3.3 (t, 2H, CH₂-NH-pyridine), ~2.8 (t, 2H, CH₂-NH₂), ~1.7-1.9 (m, 4H, central CH₂ and NH₂).
¹³C NMR (100 MHz, CDCl₃)Predicted δ (ppm): ~155 (C4), ~150 (C2/C6), ~107 (C3/H5), ~42 (CH₂-NH-pyridine), ~40 (CH₂-NH₂), ~32 (central CH₂).
Mass Spec. (ESI+)m/z: 152.1182 [M+H]⁺.
FT-IR (KBr, cm⁻¹)Predicted bands: 3400-3200 (N-H stretch, primary & secondary amine), 2950-2850 (C-H stretch, aliphatic), ~1600, 1500 (C=C, C=N stretch, aromatic ring).

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Ensure the temperature is maintained at 110-120 °C. Extend the reaction time and continue to monitor by TLC.
Low Yield Inefficient extraction; product loss during work-up.Ensure the pH of the aqueous layer is basic during extraction. Perform additional extractions with DCM.
Poor Separation on Column Product streaking on silica.Ensure the eluent is modified with 0.5-1% triethylamine to suppress interaction with silica.[11]
Dialkylation Side Product A second molecule of 4-chloropyridine reacts with the product.The large excess of 1,3-diaminopropane should minimize this. If it is a problem, purification by column chromatography should separate it from the desired product.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of N-(3-aminopropyl)pyridin-4-amine. By explaining the underlying SNAr mechanism and the rationale for key experimental choices, this guide equips researchers with the necessary information to successfully perform this synthesis, purify the product, and troubleshoot potential issues. The described methodology is robust and can serve as a template for the synthesis of other substituted aminopyridines.

References

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(1), 98-107. (Source for general pyridine chemistry)
  • Bobbitt, J. M., & Scola, P. M. (1960). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Journal of Organic Chemistry, 25(4), 560-564. (Provides context for aminopyridine synthesis, though a different approach). [Link]

  • Bradlow, H. L., & Vanderwerf, C. A. (1948). 3-Aminopyridine. Organic Syntheses, 28, 10. (General procedure for aminopyridine purification). [Link]

  • Chen, J., et al. (2013). Method for synthesizing 4-chloro-pyridine. Google Patents, CN103360306A.
  • Vaia. (n.d.). 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Vaia. (Example of SNAr on 4-chloropyridine). [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-Diaminopropane. (Safety data for 1,3-diaminopropane). [Link]

  • Google Patents. (1980). Preparation of 4-chloropyridine hydrochloride. JPS5545630A.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. (Advanced context for SNAr reactions). [Link]

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A.
  • ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. (Example of characterization of a substituted aminopyridine). [Link]

  • Problems in Chemistry. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. (Video explaining the SNAr mechanism on pyridine). [Link]

  • Frassanito, R., et al. (2014). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Talanta, 121, 11-18. (Analytical techniques for related polyamine structures). [Link]

  • Metasci. (n.d.). Safety Data Sheet 1,3-Diaminopropane. (Safety data for 1,3-diaminopropane). [Link]

  • Walwil, A. M. (2016). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Journal of Laboratory Chemical Education, 4(1), 4-8. (Spectroscopic data for a related N-(3-aminopropyl) structure). [Link]

  • Wikipedia. (n.d.). 1,3-Diaminopropane. (General properties of 1,3-diaminopropane). [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (Explanation of regioselectivity in pyridine SNAr). [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. (Safety data for starting material). [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 273-276. (General context for chloropyridine synthesis). [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. (Explanation of regioselectivity). [Link]

Sources

Application Note: Step-by-Step Preparation of N1-(4-pyridinyl)-1,3-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: N1-(4-pyridinyl)-1,3-propanediamine (CAS: 1016501-09-9)

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical diamines, such as N1-(4-pyridinyl)-1,3-propanediamine, requires strict chemoselectivity to prevent the formation of bis-arylated byproducts. While the direct nucleophilic aromatic substitution (SNAr) of 4-chloropyridine with unprotected 1,3-propanediamine is reported in the literature[1], the thermodynamic drive and the presence of two equivalent primary amines often lead to dimerization, complicating purification and diminishing yields.

To establish a self-validating, high-yielding protocol, a mono-Boc protection strategy is strictly recommended. This approach isolates the reactivity to a single amine terminus, ensuring a 1:1 stoichiometric coupling.

Mechanistic Pillars:

  • SNAr Activation: The electron-deficient nature of the pyridine ring—driven by the nitrogen atom withdrawing electron density via resonance and inductive effects—highly activates the 4-position toward nucleophilic attack[2]. The reaction proceeds through a stabilized anionic Meisenheimer complex before the chloride leaving group is ejected.

  • Acidic Cleavage: The Boc protecting group is cleaved under strongly acidic conditions. Protonation of the carbamate oxygen induces fragmentation into a stabilized tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to release CO₂ gas and the free amine[3]. Standard protocols utilize a 1:1 volumetric ratio of trifluoroacetic acid (TFA) to dichloromethane (DCM) to ensure complete deprotection[4].

Experimental Workflow

The following diagram outlines the two-step synthetic logic, transitioning from the base-mediated SNAr coupling to the acidic deprotection and final free-base isolation.

Workflow A 4-Chloropyridine HCl + N-Boc-1,3-propanediamine B Step 1: SNAr Reaction (DIPEA, n-BuOH, 110 °C) A->B Base-mediated Coupling C Intermediate: tert-Butyl (3-(pyridin-4-ylamino)propyl)carbamate B->C Workup & Purification D Step 2: Boc Deprotection (TFA / DCM, 0 °C to RT) C->D Acidic Cleavage E Step 3: Neutralization (Aq. NaOH, Extraction) D->E Salt Crashing F Target Compound: N1-(4-pyridinyl)-1,3-propanediamine E->F Free Base Isolation

Two-step synthesis workflow for N1-(4-pyridinyl)-1,3-propanediamine via SNAr and Boc deprotection.

Materials and Reagents

The table below summarizes the quantitative data and functional roles of all reagents required for a 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
4-Chloropyridine HCl 150.011.0 eq1.50 gElectrophile. The HCl salt is used as the free base is highly unstable and prone to polymerization.
N-Boc-1,3-propanediamine 174.241.1 eq1.92 gNucleophile. Mono-protection prevents bis-arylation.
N,N-Diisopropylethylamine (DIPEA) 129.243.0 eq5.2 mLBase. Neutralizes the HCl salt and acts as a non-nucleophilic acid scavenger during SNAr.
1-Butanol (n-BuOH) 74.12-20 mLSolvent. Provides the high boiling point (117 °C) necessary to drive the SNAr reaction to completion.
Trifluoroacetic Acid (TFA) 114.02Excess10 mLDeprotecting Acid. Protonates the carbamate to initiate tert-butyl cation fragmentation[3].
Dichloromethane (DCM) 84.93-10 mLSolvent. Solubilizes the intermediate for homogeneous acidic cleavage[4].

Step-by-Step Methodologies

Step 1: Synthesis of tert-Butyl (3-(pyridin-4-ylamino)propyl)carbamate (Intermediate)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10 mmol) and 1-butanol (20 mL).

  • Add DIPEA (5.2 mL, 30 mmol) dropwise. The suspension will become a homogeneous solution as the free base of 4-chloropyridine is generated in situ.

  • Add N-Boc-1,3-propanediamine (1.92 g, 11 mmol) in one portion.

  • Heat the reaction mixture to reflux (110–115 °C) under an inert nitrogen atmosphere for 18 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove 1-butanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography (Silica gel, eluting with 5–10% Methanol in DCM) to afford the intermediate as a pale yellow solid.

Causality & Validation: Using DIPEA instead of standard inorganic bases prevents unwanted side reactions and keeps the reaction homogeneous. The completion of the SNAr reaction is validated by the disappearance of the 4-chloropyridine spot on TLC (Rf ~ 0.4 in 10% MeOH/DCM).

Step 2: Acidic Deprotection to Yield N1-(4-pyridinyl)-1,3-propanediamine

Procedure:

  • Dissolve the purified intermediate from Step 1 in anhydrous DCM (10 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10 mL) dropwise over 5 minutes to manage the exothermic protonation and CO₂ evolution[4].

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup & Free-Basing: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The product is now a trifluoroacetate salt.

  • Dissolve the crude salt in a minimal amount of deionized water (10 mL) and basify to pH > 12 using 2M aqueous NaOH.

  • Extract the aqueous phase aggressively with a highly polar organic solvent system (10% Methanol in DCM, 5 × 20 mL).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under high vacuum to yield the target free base, N1-(4-pyridinyl)-1,3-propanediamine.

Causality & Validation: The reaction must be vented or run in an open system (with a drying tube) to allow the escape of CO₂ and isobutylene gas[3]. The highly polar nature of the final free diamine dictates the use of a Methanol/DCM mixture for successful extraction from the aqueous phase.

Analytical Characterization & Yield Optimization

To ensure the protocol acts as a self-validating system, the following analytical benchmarks should be used to confirm the identity and purity of the final compound.

Analytical ParameterExpected ObservationCausality / Significance
¹H NMR (Pyridine core) ~8.1 ppm (2H, d), ~6.5 ppm (2H, d)Confirms the characteristic AA'BB' aromatic system of 4-aminopyridines.
¹H NMR (Aliphatic chain) ~3.2 ppm (m), ~2.8 ppm (t), ~1.7 ppm (p)Validates the intact 1,3-propanediamine linker and removal of the Boc group (~1.4 ppm singlet absent).
Mass Spectrometry (ESI+) m/z[M+H]⁺ 152.1Confirms the exact molecular weight of the target free base (C₈H₁₃N₃).
TLC (Final Product) Rf ~ 0.1 (10% MeOH/DCM + 1% NH₄OH)The highly polar free amine requires a basic modifier (NH₄OH) to prevent streaking on silica.

References

  • First, 4-chloropyridine hydrochloride... RSC Advances URL:[Link][1]

  • Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine. AskFilo URL:[Link][2]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis URL:[Link][3]

Sources

Application Note: Utilizing N-(3-aminopropyl)pyridin-4-amine as a Versatile Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for deploying N-(3-aminopropyl)pyridin-4-amine as a dual-mode bidentate ligand in the synthesis of discrete mononuclear complexes and extended coordination polymers.

Structural & Mechanistic Profiling

N-(3-aminopropyl)pyridin-4-amine is a highly versatile, asymmetric ligand featuring three distinct nitrogen donor sites: an aromatic pyridine nitrogen (sp²), a secondary amine (sp³), and a terminal primary amine (sp³). Its architectural flexibility allows it to act as a bidentate ligand through two primary divergent pathways, dictated by thermodynamic conditions, pH, and the stoichiometric metal-to-ligand (M:L) ratio.

The Dual Coordination Modes
  • Mode A: Aliphatic Chelation (Mononuclear Complexes) By utilizing the secondary and primary aliphatic amines, the ligand forms a stable 6-membered metallacycle. The normalized bite angle (approx. 87°–90°) of the 3-aminopropyl moiety heavily influences the stability of the resulting octahedral or square-planar mononuclear complexes, making it ideal for anchoring transition metals 1[1].

  • Mode B: Bridging Assembly (Coordination Polymers) When steric hindrance or specific metal affinities prevent chelation, the ligand acts as a rigid-flexible bridge. The pyridine nitrogen and the terminal primary amine coordinate to two different metal centers. This bridging strategy is widely used in the metal-directed assembly of 1D chains and 3D metal-organic frameworks (MOFs) 2[2]. Furthermore, 4-aminopyridine derivatives are well-documented for their robust coordination to metals like Ruthenium(II), offering unique electronic properties for catalytic and biological applications3[3].

CoordinationModes L N-(3-aminopropyl)pyridin-4-amine (Ligand) C Mode A: Chelation (Aliphatic N,N') L->C Low M:L Ratio Basic pH B Mode B: Bridging (Pyridine N, Primary N) L->B High M:L Ratio Neutral pH M1 Mononuclear Complex (e.g., Cu²⁺, Ni²⁺) C->M1 6-membered ring M2 1D/2D Coordination Polymer (e.g., Zn²⁺, Ag⁺) B->M2 Intermolecular linking

Bidentate coordination modes of N-(3-aminopropyl)pyridin-4-amine.

Experimental Protocols

The following self-validating workflows detail the synthesis of both a chelated mononuclear complex and a bridging coordination polymer.

ExperimentalWorkflow S1 Step 1: Ligand Preparation Dissolve in EtOH/MeOH S2 Step 2: Metal Salt Addition Dropwise addition of M(NO₃)₂ S1->S2 S3 Step 3: pH Adjustment Add base if chelation is desired S2->S3 S4 Step 4: Crystallization Slow evaporation/diffusion S3->S4 S5 Step 5: Characterization FTIR, NMR, XRD S4->S5

Step-by-step synthetic workflow for generating bidentate coordination complexes.

Protocol A: Synthesis of a Chelated [Cu(Ligand)(NO₃)₂] Complex

Objective: Isolate a mononuclear Copper(II) complex utilizing the aliphatic N,N' chelation mode.

  • Ligand Solubilization & Deprotonation: Dissolve 1.0 mmol of N-(3-aminopropyl)pyridin-4-amine in 15 mL of anhydrous Methanol. Add 1.1 mmol of Triethylamine (TEA).

    • Causality: The primary amine has a pKa of ~10.5. TEA ensures the terminal amine is fully deprotonated and available for strong σ-donation, forcing the chelation mode over bridging.

  • Metal Addition: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of Methanol. Add this dropwise to the ligand solution under continuous stirring at 25°C.

    • Validation Checkpoint: The solution will immediately transition from pale blue to a deep royal blue/purple. This chromic shift confirms the displacement of weak solvent/nitrate ligands by the strong nitrogen donors.

  • Reflux & Isolation: Elevate the temperature to 60°C and reflux for 2 hours. Filter the hot solution to remove any insoluble hydroxides.

  • Crystallization: Allow the filtrate to undergo slow evaporation at room temperature. Dark blue crystals will form within 3–5 days.

Protocol B: Synthesis of a Bridging[Zn(Ligand)Cl₂]ₙ Polymer

Objective: Assemble a 1D coordination polymer utilizing the Pyridine-N and Primary-N bridging mode.

  • Ligand Preparation: Dissolve 1.0 mmol of the ligand in 10 mL of Ethanol. Do not add base.

    • Causality: By omitting the base, the primary amine remains in equilibrium, while the pyridine nitrogen (pKa ~5.2) is fully available. Zn(II), a borderline Lewis acid, has a high affinity for the aromatic pyridine nitrogen, driving polymeric assembly.

  • Metal Preparation: Dissolve 1.0 mmol of anhydrous ZnCl₂ in 10 mL of distilled water.

  • Slow Diffusion (Layering): In a narrow glass tube, carefully layer the ethanolic ligand solution over the aqueous ZnCl₂ solution.

    • Causality: Direct mixing would cause rapid, chaotic precipitation of an amorphous powder. Layering creates a concentration gradient, allowing for the slow, thermodynamically controlled growth of the coordination polymer lattice.

  • Harvesting: Seal the tube and leave undisturbed in a dark environment.

    • Validation Checkpoint: The appearance of transparent, X-ray quality single crystals at the solvent interface (rather than a cloudy precipitate) confirms successful polymeric assembly.

Data Interpretation & Validation

To confirm the coordination mode, quantitative spectroscopic data must be compared against the free ligand. The table below summarizes the diagnostic shifts required to validate your synthesized complexes.

Analytical MethodFree Ligand (Baseline)Chelated Complex (Mode A)Bridging Polymer (Mode B)
FTIR: ν(N-H) primary 3350, 3280 cm⁻¹3250, 3180 cm⁻¹ (Red-shifted)3260, 3190 cm⁻¹ (Red-shifted)
FTIR: ν(C=N) pyridine 1595 cm⁻¹1595 cm⁻¹ (Unchanged)1615 cm⁻¹ (Blue-shifted)
¹H NMR: Pyridine Hα 8.10 ppm8.12 ppm (Minimal shift)8.45 ppm (Downfield shift)
¹H NMR: -CH₂-NH₂ 2.75 ppm3.10 ppm (Downfield shift)3.05 ppm (Downfield shift)

Data Causality: In Mode A, the pyridine ring remains uncoordinated, hence the ν(C=N) stretch and Hα protons show negligible changes. In Mode B, the strong electron withdrawal by the metal at the pyridine nitrogen causes a significant blue shift in the FTIR ν(C=N) band and a downfield shift in the ¹H NMR aromatic protons.

References

  • Calibrating the coordination chemistry tool chest: Metrics of bi- and tridentate ligands Source: ResearchGate / Dalton Transactions URL
  • Metal-Directed Assembly of Coordination Polymers with a Multifunctional Semirigid Ligand Containing Pyridyl and Benzimidazolyl Donor Groups Source: Crystal Growth & Design - ACS Publications URL
  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)

Sources

Application Note: N-(3-aminopropyl)pyridin-4-amine in Heteroleptic Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The design of advanced metallodrugs and targeted catalysts increasingly relies on heterobifunctional mixed-donor ligands. N-(3-aminopropyl)pyridin-4-amine (N3APA) represents a highly versatile scaffold in this domain. Structurally, it features a pyridine ring substituted at the 4-position with a propyl-linked primary amine.

As a Senior Application Scientist, understanding the electronic asymmetry of this ligand is critical to mastering its coordination behavior. The secondary amine bridging the propyl chain and the pyridine ring is virtually non-coordinating. Due to resonance delocalization into the aromatic system—a well-documented phenomenon in 4-aminopyridine (4-AP) derivatives—the electron density is pushed onto the pyridine nitrogen. This significantly increases the


-donor capacity and basicity of the pyridine nitrogen compared to unsubstituted pyridine, making it an exceptional anchor for transition metals like Ruthenium(II) in the development of phototriggers[1] and anticancer metallodrugs[2].

Conversely, the primary aliphatic amine acts as a classic "hard" donor. This mixed-donor profile allows N3APA to enforce highly specific geometries, such as the distorted square-pyramidal or trigonal-bipyramidal structures frequently targeted in copper coordination chemistry[3] [4].

Ligand Electronic Profiling & Coordination Logic

The successful deployment of N3APA relies on exploiting the


 differential between its two active binding sites:
  • Aliphatic Primary Amine:

    
     (Hard donor, prefers Cu(II), Ni(II), Pt(II)).
    
  • Pyridine Nitrogen:

    
     (Borderline/Soft donor, prefers Ru(II), Pd(II), Os(II)).
    

Causality in Reaction Design: Because the primary amine is significantly more basic, pH control acts as a thermodynamic switch. Under slightly acidic or neutral conditions, the primary amine remains protonated (


), rendering it coordinatively inert. This forces orthogonal, monodentate coordination exclusively through the pyridine nitrogen. Under basic conditions, the primary amine is deprotonated, activating the ligand for bidentate bridging (forming coordination polymers) or heterometallic stepwise synthesis.

G N3APA N3APA Ligand (Mixed-Donor Profile) Cond1 Acidic/Neutral pH (Amine Protonated) N3APA->Cond1 Cond2 Basic pH + TEA (Amine Deprotonated) N3APA->Cond2 Ru Ru(II) Precursor (Soft Metal) Cond1->Ru Orthogonal Binding Cu Cu(II) Precursor (Borderline/Hard) Cond2->Cu Dual Site Binding Complex1 Mononuclear Complex (Pyridine-N Coordinated) Ru->Complex1 Complex2 1D Coordination Polymer (Bridging N,N'-Coordinated) Cu->Complex2

Fig 1: pH-directed orthogonal coordination logic for the N3APA mixed-donor ligand.

Experimental Protocols (Self-Validating Workflows)

The following protocols are engineered to be self-validating; physical and spectroscopic checkpoints are embedded to ensure structural integrity before proceeding to downstream applications.

Protocol A: Synthesis of Mononuclear

Objective: Isolate a Ru(II)-arene complex where N3APA acts strictly as a monodentate ligand via the pyridine nitrogen, leaving a pendant primary amine for subsequent bioconjugation.

Causality & Rationale: Dichloromethane (DCM) is utilized as a non-coordinating solvent to prevent competitive aquation of the Ru(II) center. No base is added; the natural basicity of the ligand ensures the primary amine scavenges any trace protons, remaining in the non-coordinating


 state.

Step-by-Step Methodology:

  • Preparation: Suspend

    
     of 
    
    
    
    dimer in
    
    
    of anhydrous DCM under an inert Argon atmosphere.
  • Ligand Addition: Dissolve

    
     of N3APA in 
    
    
    
    of DCM. Add this dropwise to the Ru(II) suspension over 10 minutes.
  • Reaction: Stir the mixture at room temperature (

    
    ) for 4 hours.
    
    • Validation Checkpoint: The solution will transition from a cloudy red-brown suspension to a clear, deep orange-yellow solution, indicating successful cleavage of the Ru-Cl-Ru dimer bridges.

  • Precipitation: Concentrate the solution to

    
     under reduced pressure. Rapidly add 
    
    
    
    of cold diethyl ether to precipitate the complex.
  • Isolation: Filter the microcrystalline yellow solid, wash with cold diethyl ether (

    
    ), and dry in vacuo.
    
  • Spectroscopic Validation: Perform

    
     in 
    
    
    
    . The pyridine
    
    
    -protons must exhibit a downfield shift (
    
    
    ) relative to free N3APA, confirming pyridine-N coordination. The propyl chain protons should remain largely unshifted, confirming the amine is pendant.
Protocol B: Synthesis of Coordination Polymer

Objective: Synthesize a 1D/2D coordination polymer utilizing both donor sites of N3APA.

Causality & Rationale: Methanol is chosen to support the solubility of the Cu(II) salt and the ligand. Triethylamine (TEA) is introduced to force the deprotonation of the primary amine. Because the propyl linker is too long to form a stable chelate ring (which would require an unfavorable 8-membered metallocycle), the ligand is thermodynamically driven to bridge adjacent copper centers.

Step-by-Step Methodology:

  • Preparation: Dissolve

    
     of 
    
    
    
    in
    
    
    of spectroscopic grade Methanol.
  • Activation: In a separate vial, dissolve

    
     of N3APA in 
    
    
    
    of Methanol. Add
    
    
    of Triethylamine (TEA) and stir for 5 minutes to ensure primary amine deprotonation.
  • Reaction: Add the activated ligand solution dropwise to the stirring Cu(II) solution.

    • Validation Checkpoint: An immediate color change from pale blue to deep royal blue/purple indicates the coordination of the nitrogen donors to the Cu(II) equatorial plane.

  • Crystallization: Reflux the mixture for 2 hours, then filter hot to remove any insoluble hydroxides. Allow the filtrate to stand undisturbed at room temperature for slow evaporation.

  • Isolation: After 3-5 days, harvest the dark blue block-like crystals. Wash with a minimal amount of cold methanol and dry in air.

  • Spectroscopic Validation: FT-IR spectroscopy should reveal a significant shift in both the pyridine

    
     stretch (typically 
    
    
    
    ) and the primary amine
    
    
    stretches (broadening and shifting to lower wavenumbers by
    
    
    ), confirming dual-site coordination.

Quantitative Data Presentation

The following table summarizes the diagnostic physicochemical shifts utilized to validate the coordination modes of N3APA complexes.

Table 1: Diagnostic Physicochemical and Spectroscopic Parameters for N3APA Complexes

ParameterFree N3APA LigandRu(II)-N3APA (Protocol A)Cu(II)-N3APA (Protocol B)Diagnostic Significance

H NMR (Py

-H)


N/A (Paramagnetic)Confirms Pyridine-N binding.

H NMR (Aliphatic

)


N/A (Paramagnetic)Unshifted in Ru(II) = Pendant amine.
FT-IR




Blue-shift indicates metal-pyridine bond.
FT-IR




Red-shift in Cu(II) confirms amine binding.
Redox Potential (

)
N/A

(Ru

)

(Cu

)
Identifies metal center electronic environment.

References

  • Ruthenium polypyridyl phototriggers: from beginnings to perspectives Source: The Royal Society (Philosophical Transactions A) URL:[Link]

  • A novel μ-oxo-diruthenium(III,III)-ibuprofen-(4-aminopyridine) chloride derived from the diruthenium(II,III)-ibuprofen paddlewheel metallodrug shows anticancer properties Source: PubMed (Journal of Inorganic Biochemistry) URL:[Link]

  • Studies of Copper Complexes Displaying N3S Coordination as Models for CuB Center of Dopamine β-Hydroxylase and Peptidylglycine α-Hydroxylating Monooxygenase Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Synthesis, characterization, redox properties, and representative X-ray structures of four- and five-coordinate copper(II) complexes with polydentate aminopyridine ligands Source: ResearchGate (Inorganica Chimica Acta) URL:[Link]

Sources

Application Note: Functionalization of N-(3-Aminopropyl)pyridin-4-amine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The engineering of advanced bioconjugates often requires linker molecules that can bridge organic biological systems with inorganic or physicochemical functional groups. N-(3-aminopropyl)pyridin-4-amine (CAS: 1016501-09-9) is a highly specialized bifunctional molecule designed for this exact purpose. It features a highly reactive primary aliphatic amine tethered via a propyl chain to a 4-aminopyridine moiety.

The strategic value of this molecule lies in its inherent regioselectivity , which is governed by the distinct electronic environments of its nitrogen atoms:

  • The Primary Aliphatic Amine (pKa ~10.5): Separated from the aromatic ring by three

    
     hybridized carbons, this amine retains potent nucleophilicity. Thermodynamic parameters dictate that at slightly alkaline pH, the unprotonated (neutral) primary amine acts as the primary reactive species for bioconjugation events[1].
    
  • The Pyridine & Secondary Amine (pKa ~9.1): The lone pair of electrons on the secondary amine is delocalized into the pyridine ring via resonance. This resonance delocalization severely reduces its nucleophilicity. Consequently, the pyridine ring remains electronically deactivated toward electrophilic crosslinkers (like NHS esters), acting instead as a preserved functional handle for downstream metal coordination or surface binding[2].

This application note provides a comprehensive, self-validating methodology for the regioselective conjugation of N-(3-aminopropyl)pyridin-4-amine to carboxylated biomolecules, followed by insights into its downstream applications.

Experimental Workflow: Regioselective Covalent Conjugation

The most robust method for attaching N-(3-aminopropyl)pyridin-4-amine to a protein, antibody, or carboxylated nanoparticle is via EDC/NHS zero-length crosslinking. EDC activates the carboxylate to an unstable O-acylisourea intermediate, which is immediately stabilized by NHS to form an amine-reactive ester. This ester reacts selectively with primary amines in slightly alkaline conditions to yield stable amide bonds[3].

G A Carboxylated Biomolecule B EDC/NHS Activation A->B MES Buffer pH 6.0 C NHS-Ester Intermediate B->C 15-30 min Incubation E Amide-Linked Pyridine Conjugate C->E PBS pH 8.0 2 Hours D N-(3-aminopropyl) pyridin-4-amine D->E Regioselective Nucleophilic Attack

Workflow for the regioselective EDC/NHS-mediated bioconjugation of N-(3-aminopropyl)pyridin-4-amine.
Protocol: EDC/NHS-Mediated Amide Formation

Note: This protocol is optimized for a standard 1 mg/mL protein solution (e.g., Bovine Serum Albumin or a monoclonal antibody).

Step 1: Carboxyl Activation

  • Action: Dissolve the target carboxylated biomolecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Causality: EDC efficiency is highly pH-dependent. A pH of 6.0 ensures the optimal equilibrium between protonated and deprotonated carboxylates required to form the O-acylisourea intermediate.

Step 2: NHS-Ester Stabilization

  • Action: Add EDC·HCl (10-fold molar excess) and Sulfo-NHS (25-fold molar excess) to the solution. Incubate at room temperature for 15–30 minutes.

  • Causality: Sulfo-NHS rapidly displaces the highly unstable O-acylisourea to form a semi-stable, water-soluble Sulfo-NHS ester, preventing rapid hydrolysis back to the native carboxylate.

Step 3: Buffer Exchange (Critical Step)

  • Action: Rapidly desalt the activated biomolecule using a spin column (e.g., 7K MWCO) pre-equilibrated with Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0).

  • Causality: Removing unreacted EDC prevents unwanted intra-molecular crosslinking (if the biomolecule contains native amines) and halts further carboxyl activation.

Step 4: Regioselective Conjugation

  • Action: Immediately add a 20-fold molar excess of N-(3-aminopropyl)pyridin-4-amine to the desalted, activated biomolecule. Incubate for 2 hours at room temperature under continuous agitation.

  • Causality: At pH 8.0, the primary aliphatic amine (pKa ~10.5) is sufficiently deprotonated to act as a potent nucleophile[1]. The pyridine nitrogen remains unreactive, ensuring the molecule acts strictly as a terminal functional tag rather than a crosslinking bridge.

Step 5: Quenching and Purification

  • Action: Quench any remaining active NHS esters by adding 50 mM Tris (pH 8.0) for 15 minutes. Purify the final bioconjugate via dialysis or size-exclusion chromatography into a storage buffer of choice (e.g., PBS, pH 7.4).

Self-Validating Systems for Protocol Verification

To ensure scientific integrity, the protocol must be verifiable without relying solely on downstream functional assays. Implement the following self-validating checks:

  • Pre-Conjugation Validation (UV-Vis Spectroscopy): During Step 4, the nucleophilic attack of the primary amine on the Sulfo-NHS ester releases the Sulfo-NHS leaving group. Sulfo-NHS exhibits a strong, distinct absorbance peak at 260 nm . Monitoring the real-time increase in

    
     provides direct kinetic confirmation that the amide bond is forming.
    
  • Post-Conjugation Validation (Zeta Potential Shift): The successful conjugation of N-(3-aminopropyl)pyridin-4-amine replaces a negatively charged carboxylate (at physiological pH) with a pyridine ring that can be partially protonated. This results in a measurable positive shift in the isoelectric point (pI) and Zeta potential of the biomolecule/nanoparticle, providing label-free confirmation of successful functionalization.

Quantitative Optimization Parameters

To adapt this protocol for varying biomolecules or nanoparticles, adhere to the established thermodynamic and kinetic boundaries summarized below:

ParameterRecommended RangeMechanistic RationaleTroubleshooting / Adjustments
Activation pH (MES) 5.5 – 6.5Maximizes EDC stability and drives the formation of the O-acylisourea intermediate.If activation fails, check EDC freshness; EDC is highly hygroscopic and degrades rapidly in moist air.
Conjugation pH (PBS) 8.0 – 8.5Deprotonates the primary aliphatic amine to its nucleophilic free-base form[1].Avoid pH > 9.0, as the hydrolysis rate of the NHS ester will outcompete the amidation reaction.
Amine : Protein Ratio 10:1 to 50:1High molar excess drives pseudo-first-order reaction kinetics forward.If precipitation occurs, reduce the molar ratio; excessive functionalization can increase hydrophobicity.
Reaction Time 2 Hours (RT)Sufficient for >90% conversion of NHS esters to stable amide bonds[3].Can be extended to overnight at 4°C for temperature-sensitive proteins.

Downstream Applications of the Pyridine Bioconjugate

Once tethered to a biological scaffold, the exposed 4-aminopyridine moiety serves as a highly versatile functional handle. Pyridine subunits are extensively utilized in bioconjugation for their ability to form stable coordination complexes with transition metals and lanthanides[2].

G Core Pyridine-Functionalized Bioconjugate App1 Lanthanide Chelation (Luminescence) Core->App1 Pyridine N-donor App2 AuNP Surface Binding (Dative Coordination) Core->App2 N-Au Affinity App3 Organocatalysis (Nucleophilic Relay) Core->App3 4-aminopyridine active site

Downstream functional applications of the resulting pyridine-tethered bioconjugates.
  • Lanthanide Chelation for Luminescence: The pyridine nitrogen acts as an excellent electron donor for lanthanide ions (e.g.,

    
    , 
    
    
    
    ). Conjugating this molecule to a targeting antibody allows for the subsequent loading of luminescent lanthanides, creating highly sensitive, time-resolved fluorescent probes for diagnostic imaging[2].
  • Nanoparticle Assembly: The pyridine ring exhibits strong dative affinity for gold surfaces. Proteins functionalized with N-(3-aminopropyl)pyridin-4-amine can be directly self-assembled onto Gold Nanoparticles (AuNPs) without the need for traditional thiol-based (cysteine) chemistry, preserving the protein's native disulfide bridges.

References

  • [2] Bioconjugation with Stable Luminescent Lanthanide(III) Chelates Comprising Pyridine Subunits. ACS Publications. Available at:[Link]

  • [1] Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at:[Link]

Sources

Application Note: Solvent Selection and Chemoselective Functionalization of N-(3-Aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminopropyl)pyridin-4-amine is a highly versatile bifunctional polyamine scaffold utilized extensively in drug discovery, materials science, and bioconjugation. The molecule presents a unique chemoselective challenge due to the presence of three distinct nitrogen centers: a primary aliphatic amine, a secondary exocyclic amine, and an endocyclic pyridine nitrogen.

Achieving site-specific functionalization—most commonly the selective amidation or protection of the primary aliphatic amine—requires precise control over reaction thermodynamics and kinetics. This application note details the mechanistic causality behind the reactivity of these nitrogen centers and provides field-proven, self-validating protocols for solvent-driven chemoselective derivatization.

Mechanistic Rationale: Nitrogen Profiling & Causality

To design a successful derivatization protocol, one must first understand the electronic and steric environment of each nitrogen atom within N-(3-aminopropyl)pyridin-4-amine. The reactivity is not merely a function of basicity (pKa) but is heavily dictated by nucleophilicity, resonance stabilization, and solvent interactions[1][2].

  • Primary Aliphatic Amine (Target Site): With a pKa of approximately 10.5, this terminal nitrogen is highly basic and represents the most nucleophilic site on the molecule. It suffers from minimal steric hindrance, allowing for rapid approach by electrophiles like acyl chlorides or activated esters[2].

  • Endocyclic Pyridine Nitrogen (Kinetic Trap): The pyridine nitrogen in 4-aminopyridine derivatives is highly basic (pKa ~9.2) due to the electron-donating effect of the exocyclic amine. During acylation, this nitrogen often acts as a kinetic nucleophile, rapidly attacking the electrophile to form an N-acylpyridinium intermediate. However, this intermediate is thermodynamically unstable and will either rapidly hydrolyze or act as an acyl-transfer agent, ultimately funneling the acyl group to the primary aliphatic amine[3].

  • Secondary Exocyclic Amine (Inert Site): Despite being a secondary amine, this nitrogen is exceptionally poor at acting as a nucleophile under standard conditions. Its lone pair of electrons is heavily delocalized into the electron-deficient pyridine ring, creating an amidine-like resonance structure[4]. Acylation at this site requires extreme forcing conditions or specific catalytic activation[5].

Solvent Selection Matrix

The choice of solvent fundamentally alters the reaction pathway by stabilizing or destabilizing the kinetic N-acylpyridinium intermediate and modulating the hydrogen-bonding network of the primary amine[1].

SolventDielectric Constant (ε)Solvation Effect & Reaction CausalityRecommended Application
Dichloromethane (DCM) 9.1Optimal for Chemoselectivity. Low polarity minimizes the stabilization of charged N-acylpyridinium intermediates, driving the reaction toward the direct, thermodynamically stable amidation of the primary aliphatic amine.Standard Amidation, Boc/Fmoc Protection.
N,N-Dimethylformamide (DMF) 36.7High Solubilizing Power. Highly polar and stabilizes charged intermediates. While it dissolves polar polyamines well, it can prolong the lifetime of N-acylpyridinium salts, potentially leading to complex acyl-transfer side reactions or colored impurities.Reactions requiring high temperatures or poorly soluble electrophiles.
Methanol (MeOH) 32.7Protic Modulation. Forms strong hydrogen bonds with the primary amine, slightly dampening its extreme nucleophilicity. Excellent for mild, controlled reactions like Boc-protection where over-reaction (di-acylation) must be avoided.Mild selective protections (e.g., with Boc₂O).
HFIP 16.7Extreme H-Bond Donor. 1,1,1,3,3,3-Hexafluoro-2-propanol strongly hydrogen-bonds to basic amines, drastically altering their nucleophilicity and enabling highly atypical selective transformations (e.g., diazotization of aliphatic amines)[6].Advanced/Atypical selective electrophilic substitutions.

Pathway Visualization

The following diagram illustrates the competing kinetic and thermodynamic pathways during the acylation of N-(3-aminopropyl)pyridin-4-amine in a non-polar solvent like DCM.

G cluster_0 Reaction Pathways in Non-Polar Solvents (e.g., DCM) SM N-(3-aminopropyl)pyridin-4-amine (3 Nitrogen Centers) Aliphatic Primary Aliphatic Amine (Highly Nucleophilic) SM->Aliphatic Direct Attack Pyridine Pyridine Nitrogen (Highly Basic) SM->Pyridine Fast Reversible Exocyclic Exocyclic Secondary Amine (Resonance Stabilized) SM->Exocyclic High Activation Energy Product Aliphatic N-Acyl Amide (Thermodynamic Product) Aliphatic->Product Acylation Intermediate N-Acylpyridinium Salt (Kinetic Intermediate) Pyridine->Intermediate Acylation NoRxn No Reaction (Under Mild Conditions) Exocyclic->NoRxn Intermediate->Product Acyl Transfer

Chemoselective acylation pathways of N-(3-aminopropyl)pyridin-4-amine driven by solvent kinetics.

Experimental Protocols

Protocol A: Chemoselective N-Acylation of the Aliphatic Amine

This protocol utilizes DCM to favor the thermodynamic amidation of the primary amine while minimizing stable acylpyridinium side-products.

Reagents:

  • N-(3-aminopropyl)pyridin-4-amine (1.0 eq, 10 mmol, 1.51 g)

  • Acyl Chloride (e.g., Acetyl Chloride) (1.05 eq, 10.5 mmol)

  • Triethylamine (TEA) (1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend N-(3-aminopropyl)pyridin-4-amine in 40 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Base Addition: Add TEA (1.2 eq) to the suspension. Stir for 5 minutes. The mixture may remain slightly heterogeneous depending on ambient temperature.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the background rate of exocyclic amine acylation and controls the exothermic reaction of the primary amine[2].

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Self-Validation Check: A transient yellow/orange coloration may appear upon addition. This is the visual confirmation of the highly reactive N-acylpyridinium intermediate forming. As the mixture stirs, the color will fade as the acyl group transfers to the primary aliphatic amine.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH₄OH).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 2% to 10% MeOH in DCM containing 1% TEA) to yield the pure aliphatic amide.

Protocol B: Selective Boc-Protection of the Primary Amine

Methanol is used here to moderate the nucleophilicity of the primary amine via hydrogen bonding, preventing di-Boc formation.

Reagents:

  • N-(3-aminopropyl)pyridin-4-amine (1.0 eq, 10 mmol, 1.51 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq, 10 mmol, 2.18 g)

  • Anhydrous Methanol (MeOH) (40 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve N-(3-aminopropyl)pyridin-4-amine in 40 mL of anhydrous MeOH at room temperature. Note: No exogenous base (like TEA) is required because the aliphatic amine is sufficiently basic to drive the reaction, and omitting the base prevents unwanted activation of the pyridine nitrogen.

  • Addition: Dissolve Boc₂O in 10 mL of MeOH. Add dropwise to the stirring amine solution over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Self-Validation Check: The reaction should remain clear and colorless. The evolution of CO₂ gas (fizzing) serves as a stoichiometric indicator of the reaction's progress.

  • Completion & Isolation: Once gas evolution ceases and TLC indicates complete consumption of the starting material, concentrate the MeOH under reduced pressure.

  • Trituration: Triturate the resulting solid with cold diethyl ether to remove trace tert-butanol and unreacted Boc₂O. Filter and dry under vacuum to yield the mono-Boc protected product in high purity.

References

  • Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC National Center for Biotechnology Information (NIH) URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Science Publishing Group URL:[Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI MDPI URL:[Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF - ResearchGate ResearchGate URL:[Link]

  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

purification of hygroscopic N-(3-aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Handling Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, nitrogen-rich compounds. N-(3-aminopropyl)pyridin-4-amine presents a "perfect storm" of purification challenges: it possesses three basic nitrogen centers (a pyridine ring, a secondary amine, and a primary aliphatic amine), making it exceptionally polar, strongly basic, and highly hygroscopic.

This guide is designed to move you away from trial-and-error and toward mechanistically sound, self-validating workflows.

📑 Diagnostic FAQs: Troubleshooting N-(3-aminopropyl)pyridin-4-amine

Q: Why does my purified freebase turn into a sticky, unweighable syrup on the benchtop? A: This is a classic manifestation of extreme hygroscopicity. Polyamines possess an extensive capacity for hydrogen bonding. When exposed to the atmosphere, the primary and secondary amines rapidly coordinate with ambient water molecules. Extraction of water-soluble polyamines often produces highly hygroscopic, viscous molasses-type solutions rather than tractable solids[1]. Furthermore, the free amines will react with atmospheric CO₂ to form carbonate salts, further degrading sample purity. Causality: The thermodynamic stability of the amine-water hydrogen bond network is higher than the crystal lattice energy of the pure freebase at room temperature.

Q: I loaded my crude mixture onto a standard silica gel column, but my compound never eluted, even with 20% Methanol in DCM. Why? A: You have inadvertently performed cation-exchange chromatography instead of normal-phase separation. Standard silica gel contains surface silanol groups (Si-OH) with a pKₐ of approximately 4.5 to 5.0. The aliphatic amines on N-(3-aminopropyl)pyridin-4-amine have a pKₐ of ~10.0–10.5. Causality: When applied to the column, an immediate acid-base reaction occurs. The silanols protonate your compound, creating a strong, irreversible electrostatic bond between the negatively charged silica surface (Si-O⁻) and your positively charged polyamine. Traditional normal-phase isolation of polyamines is highly inefficient due to this phenomenon[2].

Q: How can I suppress this ionization to achieve a clean separation? A: You must switch to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a basic mobile phase modifier. By raising the pH of the mobile phase to ~10.0 (using 0.1% NH₄OH or 10 mM Ammonium Bicarbonate), you deprotonate the amines. This forces the molecule into its neutral, hydrophobic state, allowing it to interact cleanly with the C18 stationary phase without tailing[3].

🗺️ Purification & Handling Workflows

To determine the best approach for your specific batch, follow the logical progression in the decision matrix below.

G Start Crude N-(3-aminopropyl) pyridin-4-amine Check Assess Crude Purity (via LC-MS/NMR) Start->Check HighPur Purity > 85%? Check->HighPur SaltForm Direct Salt Formation (HCl or Tosylate) HighPur->SaltForm Yes RPHPLC Reversed-Phase HPLC (Basic Modifier) HighPur->RPHPLC No PureSalt Pure Crystalline Salt (Stable, Non-Hygroscopic) SaltForm->PureSalt Recrystallize Lyoph Lyophilization to Remove Water RPHPLC->Lyoph Collect Fractions Lyoph->SaltForm Convert to Salt

Decision tree for the purification and stabilization of hygroscopic polyamines.

🧪 Validated Experimental Protocols

The following protocols are designed as self-validating systems. If the physical observations (e.g., precipitation, phase separation) do not occur as described, the system has failed, and you must halt and verify your reagents.

Protocol A: Reversed-Phase Purification (Ion Suppression Method)

Use this method if your crude purity is below 85% and requires chromatographic separation.

  • Column Preparation: Equilibrate a C18 reversed-phase flash column with 95% Solvent A (Water + 0.1% NH₄OH) and 5% Solvent B (Acetonitrile + 0.1% NH₄OH). Note: Ensure your silica is hybrid-capped to withstand pH 10.

  • Sample Loading: Dissolve the crude N-(3-aminopropyl)pyridin-4-amine in a minimum volume of Solvent A. Check the pH of the sample solution; it must be >9.5 to ensure the amines are freebased.

  • Elution: Run a shallow gradient from 5% B to 40% B over 10 column volumes. The basic modifier suppresses ionization, ensuring sharp peak shapes[3].

  • Recovery: Combine product-containing fractions. Because the freebase is highly hygroscopic, do not attempt to rotary evaporate to dryness. Instead, freeze the solution and lyophilize (freeze-dry) to obtain a manageable, albeit temporary, solid. Proceed immediately to Protocol B.

Mechanism Amine Free Polyamine (Highly Basic) Silica Normal Phase Silica (Acidic Silanols) Amine->Silica Applied to RP Reversed-Phase C18 (pH 10 Buffer) Amine->RP Applied to Binding Irreversible Ionic Binding (Streaking/Loss) Silica->Binding Protonation Elution Hydrophobic Interaction (Clean Elution) RP->Elution Ion Suppression

Mechanistic comparison of polyamine behavior on normal-phase vs. reversed-phase chromatography.

Protocol B: Stabilization via Hydrochloride Salt Formation

The ultimate solution for handling hygroscopic polyamines is to convert them into a stable crystalline salt. This protocol forms the poly-hydrochloride salt.

  • Dissolution: In a flame-dried flask under nitrogen, dissolve the semi-pure freebase in anhydrous Ethanol (approx. 10 mL per gram of substrate).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly dropwise add 4.0 equivalents of 4M HCl in Dioxane.

  • Validation Check: Self-validation step: You should observe the immediate formation of a dense white precipitate. This physical phase transition confirms the successful protonation of the nitrogen centers and the displacement of water/solvation networks.

  • Trituration: Add an equal volume of anhydrous Diethyl Ether to drive the precipitation to completion. Stir for 15 minutes.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a stream of nitrogen (to prevent moisture condensation on the cold filter cake). Wash with cold anhydrous Ether.

  • Drying: Dry the resulting white crystalline solid under high vacuum at 40 °C for 12 hours.

📊 Data Presentation: Form Comparison

To understand why Protocol B is mandatory for long-term storage, review the comparative physical data of the two forms:

Physical PropertyFreebase Form (Unpurified/Raw)Hydrochloride Salt Form (Protocol B)
Physical State Viscous oil / Deliquescent solidFree-flowing crystalline solid
Hygroscopicity Extreme (rapidly absorbs atmospheric moisture)Low to Moderate (stable in standard desiccators)
Storage Stability Poor (prone to oxidation and CO₂ carbonate formation)Excellent (indefinitely stable at room temperature)
Weighing Accuracy Low (mass continuously increases on the balance pan)High (stable, reliable mass for assay preparation)
Solubility Profile Soluble in Water, MeOH, DCM, EtOAcSoluble in Water, MeOH; Insoluble in Et₂O, Hexane

📚 References

  • A rapid and reliable procedure for extraction of polyamines and inorganic cations from plant tissues Source: ResearchGate (Plant Physiology and Biochemistry) URL:[Link]

  • A streamlined method for the isolation and quantitation of nanomole levels of exported polyamines in cell culture media Source: PubMed (Analytical Biochemistry) URL:[Link]

  • Separation of polyamines, conjugated to DNA, by reversed-phase high-performance liquid chromatography Source: Journal of Chromatography A URL:[Link]

Sources

Technical Support Center: Isolation and Purification of N-(3-aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing the notoriously difficult separation of highly polar, water-soluble basic amines.

Synthesizing N-(3-aminopropyl)pyridin-4-amine via the nucleophilic aromatic substitution (SNAr) of 4-chloropyridine with 1,3-diaminopropane presents a classic downstream bottleneck: separating the target product from a massive excess of unreacted diamine starting material. Both molecules are highly basic, highly polar, and completely miscible with water, rendering standard purification techniques ineffective.

Part 1: Physicochemical Profiling

To design a logical separation strategy, we must first analyze the quantitative physicochemical differences between the reaction components.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)pKa (Conjugate Acid)TLC Detection Modality
4-Chloropyridine (Free base)113.55~1475.2UV Active (254 nm)
1,3-Diaminopropane 74.121408.6, 10.6Ninhydrin Positive (Pink/Purple)
Target Product 151.21>300 (est.)~9.1, 10.5UV Active & Ninhydrin Positive
Bis-alkylated Byproduct 228.30>400 (est.)~9.1 (x2)UV Active (Ninhydrin Negative)
Part 2: Troubleshooting Guides & FAQs

Q1: Why is my product severely streaking on standard silica gel TLC plates, making it impossible to isolate via flash chromatography? A1: This is caused by destructive secondary interactions. Standard silica gel (SiO₂) is populated with highly acidic surface silanol groups (pKa ~4.5–5.5). Because your target product contains a primary aliphatic amine (pKa ~10.5), it becomes irreversibly protonated by the silica, acting as an ion-exchange resin rather than a partition medium. Solution: Abandon standard silica. Use basic alumina (Al₂O₃) or amine-functionalized silica (NH₂-silica). If standard silica must be used, the eluent must be saturated with a volatile base (e.g., 1–5% Triethylamine or aqueous NH₄OH in a Dichloromethane/Methanol gradient) to dynamically cap the acidic silanol sites during the run.

Q2: I used a 10x excess of 1,3-diaminopropane to prevent bis-alkylation. How do I remove this massive excess prior to extraction? A2: Do not attempt to extract the product while the excess diamine is present; their partition coefficients (LogP) in aqueous/organic systems are too similar. Instead, exploit their boiling point differential. 1,3-diaminopropane boils at 140 °C at atmospheric pressure. Solution: After quenching the reaction with a strong base (to ensure all amines are free-based), use vacuum distillation (e.g., a Kugelrohr apparatus) at 80–100 °C under high vacuum (<1 mbar) to physically strip the volatile diamine from the crude mixture [3]. The target product (BP >300 °C) will remain in the distillation flask as a dense oil or solid residue.

Q3: During liquid-liquid extraction, my product remains entirely in the aqueous layer. How do I force it into the organic phase? A3: N-(3-aminopropyl)pyridin-4-amine is exceptionally hydrophilic. Standard extractions with ethyl acetate or diethyl ether will fail. Solution: You must utilize the "salting-out" effect. Saturate the aqueous layer with Potassium Carbonate (K₂CO₃). K₂CO₃ has immense aqueous solubility and drastically increases the ionic strength of the water, destroying the hydration shells around your organic product. Extract this saturated aqueous phase with a highly polar organic solvent mixture, specifically Dichloromethane:Isopropanol (3:1 v/v) or Chloroform:Methanol (4:1 v/v) [2].

Q4: How do I minimize the formation of the N,N'-bis(pyridin-4-yl)propane-1,3-diamine byproduct? A4: Byproduct formation is dictated by reaction kinetics. The newly formed secondary amine in your product is actually a stronger nucleophile than the primary amine of the starting material. Solution: You must maintain pseudo-first-order kinetics by using a massive stoichiometric excess of 1,3-diaminopropane (minimum 10 equivalents). This ensures that statistically, a 4-chloropyridine molecule will always collide with a 1,3-diaminopropane molecule rather than a previously formed product molecule.

Part 3: Standard Operating Procedure (SOP) - Self-Validating Protocol

This protocol is designed as a self-validating system. At each critical juncture, an orthogonal check is built in to ensure the process is functioning as intended.

Step 1: Reaction Execution

  • Suspend 4-chloropyridine hydrochloride (1.0 eq) in 1,3-diaminopropane (10.0 eq). Note: Never use 4-chloropyridine free base, as it rapidly self-polymerizes into viologen-like structures [1].

  • Heat the neat mixture to 130–140 °C under an inert argon atmosphere for 4–6 hours [2].

  • Validation Check: Spot the reaction on an alumina TLC plate. Visualize under 254 nm UV light. The disappearance of the high-Rf 4-chloropyridine spot confirms reaction completion.

Step 2: Basification and Distillation

  • Cool the mixture to room temperature. Add a minimal volume of 6M NaOH to neutralize the hydrochloride salts, bringing the pH to >12.

  • Transfer to a Kugelrohr distillation apparatus. Apply high vacuum (0.1–1.0 mbar) and heat to 90 °C to distill off the unreacted 1,3-diaminopropane.

  • Validation Check: Apply Ninhydrin stain to the distilled liquid and heat it. A deep purple color confirms the successful removal of the primary diamine.

Step 3: Salting-Out Extraction

  • Dissolve the crude residue remaining in the distillation flask in a saturated aqueous K₂CO₃ solution.

  • Extract the aqueous phase 5 times with equal volumes of a CH₂Cl₂:Isopropanol (3:1) mixture.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Chromatographic Polish

  • Load the crude extract onto a Basic Alumina (Al₂O₃) column.

  • Elute using a gradient of Dichloromethane to Dichloromethane:Methanol (90:10).

  • Validation Check (The Double-Stain Method): Spot the fractions on TLC. Check under UV (254 nm) and stain with Ninhydrin. The target product is the only compound that will be strictly UV-active (due to the pyridine ring) AND Ninhydrin-positive (due to the primary aliphatic amine).

Part 4: Process Flow Diagrams

ReactionPathway SM1 4-Chloropyridine HCl (Electrophile) Int Meisenheimer Complex (Intermediate) SM1->Int Nucleophilic Attack (130°C) SM2 1,3-Diaminopropane (Nucleophile / Solvent) SM2->Int 10x Excess Prod N-(3-aminopropyl)pyridin-4-amine (Target Product) Int->Prod Cl- Elimination Byprod Bis-substituted Byproduct (Impurity) Prod->Byprod Attack on 2nd 4-Cl-Pyridine

Caption: Nucleophilic aromatic substitution (SNAr) pathway and potential bis-alkylation side reaction.

Purification Step1 Crude Mixture (Product + Excess Diamine + Salts) Step2 Basification (NaOH) Free-base all amines Step1->Step2 pH > 12 Step3 Vacuum Distillation Remove 1,3-diaminopropane (BP 140°C) Step2->Step3 High Vacuum Step4 Liquid-Liquid Extraction Sat. K2CO3 / DCM:iPrOH (3:1) Step3->Step4 Salting Out Step5 Basic Alumina Chromatography DCM/MeOH Gradient Step4->Step5 Organic Layer Pure Pure N-(3-aminopropyl)pyridin-4-amine Step5->Pure Evaporation

Caption: Step-by-step purification workflow for isolating N-(3-aminopropyl)pyridin-4-amine.

References
  • Mayr's Database Of Reactivity Parameters - N-Nucleophiles. Ludwig-Maximilians-Universität München. URL:[Link]

  • Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity. European Patent Office (EP2950649A2).
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (4th Edition). Sciencemadness. URL:[Link]

Technical Support Center: N-(3-aminopropyl)pyridin-4-amine Aqueous Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(3-aminopropyl)pyridin-4-amine (CAS: 1016501-09-9). This guide is designed for researchers, analytical chemists, and drug development professionals handling this bifunctional building block. Because this molecule contains both a highly basic primary aliphatic amine and a conjugated 4-aminopyridine ring, its behavior in aqueous media is complex.

This portal provides field-proven troubleshooting, mechanistic explanations for degradation, and self-validating protocols to ensure absolute reproducibility in your assays.

Core Chemical Properties & Causality

To understand the stability of N-(3-aminopropyl)pyridin-4-amine, one must analyze its reactive sites:

  • The Primary Aliphatic Amine: Highly nucleophilic and basic (pKa ~10.5). In aqueous solutions, unprotonated primary amines rapidly absorb atmospheric carbon dioxide (

    
    ) to form carbamates (1[1]).
    
  • The Pyridine Nitrogen: Moderately basic (pKa ~9.1, similar to standard 4-aminopyridines). It is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or trace metals.

  • Oxidative Vulnerability: Aliphatic amines can undergo transition-metal-catalyzed oxidation in water, leading to the formation of oximes, nitriles, or amidyl radicals (2[2]).

By controlling the protonation state (pH) and environmental exposure (air/light), the molecule transitions from a highly reactive nucleophile to a stable, inert salt.

Pathway A N-(3-aminopropyl) pyridin-4-amine (Free Base in H2O) B Carbamate Adduct (pH Drop & Loss of Amine) A->B + CO2 (Ambient Air) Nucleophilic Attack C N-Oxide / Nitrile (Oxidative Degradation) A->C + O2 / Trace Metals UV Light Exposure D Polyprotonated Salt (Stable Storage Form) A->D + HCl / Acidic Buffer (pH < 6.0)

Caption: Aqueous reaction pathways of N-(3-aminopropyl)pyridin-4-amine dictating structural stability.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the pH of my N-(3-aminopropyl)pyridin-4-amine solution drop over time when left on the bench? Causality: The primary amine group acts as a potent carbon dioxide scavenger. When exposed to ambient air, it reacts with dissolved


 to form a carbamate adduct (

). This reaction consumes the basic free amine and shifts the equilibrium, leading to a noticeable drop in pH and a reduction in the effective concentration of your active compound.

Q2: I observed a color change (yellowing/browning) in my stock solution after a week at room temperature. What happened? Causality: Aliphatic amines and aminopyridines are susceptible to photo-oxidation and auto-oxidation. Trace transition metals (like


 or 

) in lower-grade water, combined with dissolved oxygen and ambient UV light, catalyze the oxidation of the primary amine to nitriles/oximes, and the pyridine nitrogen to an N-oxide. The conjugated byproducts absorb visible light, causing the yellow tint.

Q3: How can I ensure maximum stability for my in vitro assay stock solutions? Causality: By pre-protonating the amines (adjusting the solution to pH < 6.0), you eliminate the lone electron pair availability. Without these lone pairs, the molecule can no longer act as a nucleophile to attack


, nor can it easily donate electrons for oxidative degradation. Furthermore, baseline 4-aminopyridine derivatives exhibit >94% stability over 365 days when strictly protected from light and stored properly (3[3]).

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of N-(3-aminopropyl)pyridin-4-amine in aqueous solutions based on environmental variables.

Storage ConditionpH LevelAtmosphereLight ExposureTimeframeExpected Recovery (%)Primary Degradant
Room Temp (25°C) Unbuffered (~10)Ambient AirAmbient UV7 Days< 75%Carbamate / N-Oxide
Room Temp (25°C) Buffered (pH 7.4)Ambient AirDark30 Days~ 85-90%Carbamate
Refrigerated (4°C) Buffered (pH 6.0)Sealed (Air)Dark6 Months> 95%Trace Oxidation
Frozen (-20°C) Buffered (pH < 6.0)Argon /

Dark12 Months> 98%None detected

Standard Operating Procedure (SOP): Preparation of Ultra-Stable Aqueous Solutions

To create a self-validating system where degradation is mechanically prevented, follow this strict methodology for preparing stock solutions.

Step 1: Solvent Preparation

  • Utilize ultra-pure, HPLC-grade water (18.2 MΩ·cm) to eliminate trace transition metals.

  • Degas the water by sparging with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen and

    
    .
    

Step 2: Dissolution & pH Adjustment

  • Weigh the N-(3-aminopropyl)pyridin-4-amine powder under an inert atmosphere (or work swiftly in ambient air).

  • Dissolve the compound in the degassed water.

  • Critical Step: Immediately titrate the solution with 0.1 M HCl or your target acidic buffer until the pH reaches 6.0 – 6.5. This protonates the primary and secondary amines, locking them in a stable, non-nucleophilic state.

Step 3: Sterilization & Storage

  • Filter the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, as they can bind polybasic amines.

  • Aliquot the solution into amber glass or opaque polypropylene vials to block UV light.

  • Blanket the headspace of each vial with Argon before sealing. Store at -20°C.

Workflow S1 1. Sparge HPLC-grade Water with Argon/N2 S2 2. Dissolve Compound (Minimize Air Exposure) S1->S2 S3 3. Titrate to pH 6.0-6.5 (Protonate Amines) S2->S3 S4 4. Filter Sterilize (0.22 µm PES Filter) S3->S4 S5 5. Aliquot into Amber Vials & Store at -20°C S4->S5

Caption: Step-by-step workflow for the preparation and storage of stable aqueous amine solutions.

References

  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society. 2

  • Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. 1

  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy. 3

Sources

Advanced Technical Support Center: Mitigating Catalyst Poisoning by Aminopyridine Ligands and Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. For researchers and drug development professionals, transition-metal-catalyzed cross-coupling of nitrogen-containing heterocycles is a daily necessity. However, aminopyridines (e.g., 2-aminopyridine, 3-amino-5-bromopyridine) are notorious for causing rapid catalyst deactivation.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical physics behind catalyst poisoning, explain the causality of our mitigation strategies, and provide self-validating protocols to ensure your catalytic cycles remain active.

The Mechanism of Deactivation

Before troubleshooting, we must understand the failure mode. Aminopyridines possess a unique electronic arrangement where the pyridine nitrogen and the exocyclic amino group are perfectly positioned to act as a bidentate (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) ligand. This strong chelation traps the transition metal in a highly stable, off-cycle resting state, preventing the oxidative addition or transmetalation steps required for catalytic turnover.

Mechanism Active Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II) Complex Active->OxAdd Aryl Halide Poisoned Off-Cycle Resting State (κ²-Aminopyridine Bound) OxAdd->Poisoned Aminopyridine Chelation (Deactivation) Product Coupled Product OxAdd->Product Transmetalation & Reductive Elimination Poisoned->OxAdd Ligand Exchange (Slow/Stalled) Product->Active Catalyst Regeneration

Catalytic cycle showing off-cycle deactivation via κ²-aminopyridine coordination.

Diagnostic FAQs: Identifying the Root Cause

Q: How can I definitively determine if aminopyridine poisoning is the root cause of my reaction failure? A: Perform a kinetic spiking experiment. Run a standard, successful coupling reaction using a simple, non-coordinating aryl halide. At 50% conversion, spike the reaction with 0.5 to 1.0 equivalents of your target aminopyridine substrate. If the reaction rate immediately plateaus, you have confirmed that the aminopyridine is actively poisoning the catalyst[1]. Visually, the rapid formation of a black precipitate (Pd black) indicates that the strongly coordinating aminopyridine has displaced your supporting phosphine ligands, leading to irreversible catalyst aggregation[2].

Q: Why do standard ligands like Triphenylphosphine (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) fail with these substrates? 
A:  Standard monodentate phosphines lack the steric bulk required to protect the metal's coordination sphere. They are easily outcompeted by the bidentate chelation of the aminopyridine, which forms a thermodynamically favored, stable metallacycle that halts the catalytic cycle.

Q: What are the most effective ligand classes to prevent


-coordination? 
A:  Sterically demanding ligands are your primary defense. Bulky dialkylbiaryl monophosphines (e.g., XPhos, BrettPhos) and bulky N-heterocyclic carbenes (NHCs) like PEPPSI-IPent create a highly restrictive coordination environment[2][3]. This immense steric bulk physically blocks the aminopyridine from achieving the planar geometry required for bidentate coordination, forcing it to act merely as a mono-coordinated substrate[3].

Q: If ligand tuning fails, what substrate modifications can rescue the reaction? A: Electronic masking via pre-functionalization is the most reliable fallback. Converting the primary amine to an acetamide delocalizes the nitrogen's lone pair into the adjacent carbonyl group. This drastically reduces the Lewis basicity of the amino group, effectively neutralizing its ability to chelate the metal center[4].

Troubleshooting Workflow

Workflow Start Reaction Stalls with Aminopyridine Substrate Analyze Analyze Resting State (NMR / Kinetics) Start->Analyze Decision Is Catalyst Poisoned? Analyze->Decision Steric Steric Tuning Use Bulky Ligands (XPhos, IPent) Decision->Steric Prevent Binding Electronic Electronic Tuning Protect NH2 (Acetylation) Decision->Electronic Reduce Basicity Dual Dual Ligand System (Phos + 2-OH-Py) Decision->Dual Accelerate Turnover

Decision matrix for troubleshooting and mitigating aminopyridine-induced catalyst poisoning.

Quantitative Performance Analysis

To guide your experimental design, the following table summarizes the expected outcomes when applying different mitigation strategies to aminopyridine cross-couplings.

Catalyst / Ligand SystemSubstrate StateReaction TypeYield (%)Mechanistic Rationale

/

Free

Suzuki-Miyaura< 10%Severe

-poisoning and Pd black formation[4].
Pd / XPhos or SPhosFree

Suzuki-Miyaura75–85%Steric exclusion prevents bidentate binding[4].
[Pd-PEPPSI-IPentCl]Free

Buchwald-Hartwig80–92%Bulky NHC physically blocks the resting state[3].
Pd / Dual Ligand SystemFree

C–H Arylation> 85%2-hydroxypyridine accelerates activation, outcompeting inhibition[5].

/

N-Acetylated (

)
Suzuki-Miyaura> 90%Delocalization of lone pair eliminates Lewis basicity[4].

Self-Validating Experimental Protocol

When steric tuning alone is insufficient, a combined approach of Electronic Masking (Acetylation) followed by Sterically Shielded Catalysis is the industry standard for rescuing dead reactions. This protocol is designed as a self-validating system; do not proceed to the next phase unless the analytical checkpoint is met.

Phase 1: Electronic Masking (Acetylation)

Causality: We use acetic anhydride to convert the highly coordinating primary amine into a non-coordinating acetamide, neutralizing the poisoning threat prior to metal exposure[4].

  • Setup: Dissolve 10.0 mmol of the aminopyridine substrate (e.g., 3-amino-5-bromopyridine) in 20 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol (1.2 eq) of pyridine to act as a nucleophilic catalyst and acid scavenger.

  • Reaction: Cool the flask to 0 °C. Slowly add 11.0 mmol (1.1 eq) of acetic anhydride dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (Critical): Extract a 0.1 mL aliquot, remove the solvent, and analyze via

    
     NMR. Pass Criteria:  The broad 
    
    
    
    singlet typically found at ~5.8 ppm must completely disappear, replaced by a sharp amide
    
    
    resonance at ~10.0 ppm[6]. If the 5.8 ppm peak remains, add 0.2 eq of acetic anhydride and stir for another hour.
Phase 2: Sterically Shielded Catalysis

Causality: Even with the amino group protected, the pyridine nitrogen can still weakly coordinate. Utilizing a bulky ligand like XPhos ensures the oxidative addition complex remains accessible only to the transmetalating agent[4].

  • Preparation: In a nitrogen-filled glovebox, combine the N-acetylated substrate (1.0 eq), the corresponding boronic acid (1.2 eq),

    
     (2.0 eq), and 2 mol% of a pre-formed bulky catalyst complex (e.g., 
    
    
    
    /XPhos or [Pd-PEPPSI-IPentCl])[3][4].
  • Execution: Dissolve the mixture in degassed THF/Water (10:1) and heat to 65 °C under vigorous stirring.

  • Validation Checkpoint (Critical): Monitor the visual state of the reaction at the 30-minute mark. Pass Criteria: The solution should maintain a clear yellow/orange homogeneous appearance. Failure Criteria: Rapid darkening to an opaque black suspension indicates ligand dissociation and Pd(0) aggregation. If this occurs, your solvent degassing was insufficient, or the ligand-to-metal ratio needs to be increased.

  • Workup: Upon completion (monitored by TLC/LCMS), quench with water, extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography.
    
Phase 3: Deprotection
  • Cleavage: Reflux the purified, coupled acetamide product in a 2M HCl/Methanol solution for 2 hours.

  • Neutralization: Cool to room temperature, carefully neutralize with saturated

    
    , and extract the final, functionalized aminopyridine product.
    

References

1.4[4] 2.2[2] 3.1[1] 4.3[3] 5.6[6] 6.5[5] 7.7[7]

Sources

Validation & Comparative

FTIR characteristic peaks of N-(3-aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of N-(3-aminopropyl)pyridin-4-amine: A Comparative Analysis

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. N-(3-aminopropyl)pyridin-4-amine is a bifunctional molecule of significant interest, featuring a pyridinamine core and a flexible aminopropyl side chain. This structure offers multiple sites for hydrogen bonding and chemical modification, making it a valuable building block. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for elucidating the key functional groups and overall structure of such molecules.

Predicted FTIR Spectrum of N-(3-aminopropyl)pyridin-4-amine

The structure of N-(3-aminopropyl)pyridin-4-amine contains several key functional groups whose vibrational modes can be predicted with high accuracy. These include a terminal primary amine (-NH₂), a secondary amine (-NH-), an aromatic pyridine ring, and an aliphatic propylene chain (-CH₂-).

The following table outlines the predicted characteristic absorption bands, their intensity, and the corresponding vibrational assignments.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3430 & ~3350Medium, SharpAsymmetric & Symmetric N-H Stretch (Primary -NH₂)
~3290Weak-MediumN-H Stretch (Secondary -NH-)
~3050Weak-MediumAromatic C-H Stretch (Pyridine Ring)
2935 - 2850MediumAsymmetric & Symmetric C-H Stretch (Aliphatic -CH₂-)
~1650Medium-StrongN-H Scissoring/Bending (Primary -NH₂)
~1600, ~1510StrongC=C and C=N Ring Stretching (Pyridine Ring)
~1470Medium-CH₂- Scissoring (Aliphatic Chain)
~1330Medium-StrongAromatic C-N Stretch (Pyridine-NH)
~1220MediumAliphatic C-N Stretch (Propyl-NH)
~1150MediumAliphatic C-N Stretch (Propyl-NH₂)
~830StrongC-H Out-of-Plane Bending (Pyridine Ring)
850 - 750Broad, MediumN-H Wagging (Primary & Secondary Amines)

Comparative Spectral Analysis: Deconstructing the Molecule

The predicted spectrum is best understood by comparing it to the experimental spectra of its constituent parts. This comparison allows for the clear identification of spectral features unique to the combined molecule.

Versus 4-Aminopyridine: The Aromatic Core

4-Aminopyridine provides the foundational aromatic structure. Its spectrum is dominated by the vibrations of the pyridine ring and its primary amino substituent.

Functional Group4-Aminopyridine Wavenumber (cm⁻¹)[1][2][3][4][5]N-(3-aminopropyl)pyridin-4-amine (Predicted)Analysis of Change
Amine N-H Stretch~3436 & ~3300 (Primary -NH₂)~3290 (Secondary -NH-)The distinct twin peaks of the primary amine in 4-aminopyridine are replaced by a single, weaker band for the secondary amine, indicating successful substitution at this position.
Aromatic C-H Stretch~3050~3050Unchanged. These peaks are characteristic of the pyridine ring's C-H bonds.
Ring C=C, C=N Stretch~1602, ~1507~1600, ~1510Largely unchanged, confirming the integrity of the pyridine ring structure.
Aromatic C-N Stretch~1330~1330This strong band, indicative of the aromatic amine linkage, is expected to persist.
Versus Propylamine & 1,3-Diaminopropane: The Aliphatic Chain

Propylamine and 1,3-diaminopropane serve as models for the aminopropyl side chain. Their spectra are characterized by aliphatic C-H vibrations and the distinct signals of a primary amine.

Functional GroupPropylamine/1,3-Diaminopropane Wavenumber (cm⁻¹)[6][7][8][9]N-(3-aminopropyl)pyridin-4-amine (Predicted)Analysis of Change
Primary N-H Stretch~3360 & ~3280~3430 & ~3350The characteristic twin peaks of a primary amine are expected to be present, confirming the terminal -NH₂ group of the propyl chain.
Aliphatic C-H Stretch2930 - 28602935 - 2850The presence of these medium-intensity bands confirms the aliphatic -CH₂- groups of the propyl backbone.
Primary N-H Bend~1620~1650A strong bending vibration is a clear indicator of the terminal -NH₂ group. This may overlap with pyridine ring vibrations.
Aliphatic C-N Stretch1220 - 1020~1220 & ~1150The introduction of the propyl chain results in new C-N stretching bands in this region, distinct from the aromatic C-N stretch.

Visualizing the Vibrational Assignments

The following diagram illustrates the key functional groups within N-(3-aminopropyl)pyridin-4-amine and their associated FTIR vibrational modes.

FTIR_Vibrational_Modes cluster_mol N-(3-aminopropyl)pyridin-4-amine cluster_peaks Characteristic Vibrational Modes mol NH2_stretch Primary N-H Stretch (~3430, ~3350 cm⁻¹) p_nh2 NH_stretch Secondary N-H Stretch (~3290 cm⁻¹) p_nh CH_aliphatic Aliphatic C-H Stretch (2935-2850 cm⁻¹) p_ch2 NH2_bend Primary N-H Bend (~1650 cm⁻¹) Ring_stretch Pyridine Ring Stretch (~1600, ~1510 cm⁻¹) p_ring CN_aromatic Aromatic C-N Stretch (~1330 cm⁻¹) CN_aliphatic Aliphatic C-N Stretch (~1220, ~1150 cm⁻¹) CH_oop Aromatic C-H Bend (~830 cm⁻¹)

Caption: Key functional groups and their predicted FTIR vibrational regions.

Experimental Protocol: Acquiring an FTIR Spectrum via KBr Pellet Method

To validate these predictions, an experimental spectrum should be acquired. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.

Objective: To obtain a high-quality transmission FTIR spectrum of a solid amine compound.

Materials:

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared (IR) lamp

  • Analytical balance

  • Spatula

  • FTIR-grade KBr powder (stored in a desiccator)

  • Solid sample (e.g., N-(3-aminopropyl)pyridin-4-amine)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty.

    • Run a background scan to acquire a spectrum of the ambient atmosphere (mainly H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently heat the mortar, pestle, and KBr powder under an IR lamp for 15-20 minutes to remove any adsorbed moisture. Moisture can cause significant interference, particularly a broad O-H band around 3400 cm⁻¹.

    • Allow the equipment to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the sample and KBr to the agate mortar.

    • Gently mix the powders with the pestle. Then, grind the mixture vigorously for 2-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure helps to fuse the KBr into a transparent or semi-transparent pellet.

    • Carefully release the pressure and disassemble the die.

    • Gently remove the KBr pellet. A successful pellet will be thin and transparent.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

    • Label the significant peaks and compare their positions and relative intensities to the predicted values and reference spectra to confirm the structure and identify functional groups.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of N-(3-aminopropyl)pyridin-4-amine is a composite of the distinct vibrational modes of its aromatic and aliphatic components. Through a comparative analysis with 4-aminopyridine and aliphatic amines, we can confidently assign the characteristic peaks. Key identifiers for this molecule include the simultaneous presence of a single secondary amine N-H stretch (~3290 cm⁻¹), the twin peaks of a primary amine N-H stretch (~3430, ~3350 cm⁻¹), strong pyridine ring stretching bands (~1600, ~1510 cm⁻¹), and aliphatic C-H stretching bands (2935-2850 cm⁻¹). This predictive guide, coupled with the provided experimental protocol, offers a robust framework for the successful spectroscopic characterization of this and similar bifunctional molecules.

References

  • Ozturk, F., Cirak, C., & Bahceli, S. (2006). FT-IR Spectroscopic Study of 1,3-Diaminopropane Adsorbed on Type A, X and Y Zeolites.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
  • NIST. (n.d.). 4-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Topical Delivery of 4-Aminopyridine Enhances Skin Regeneration in Burn Wounds. Pharmaceutics, 14(9), 1785.
  • SpectraBase. (n.d.). Propylamine. Retrieved from [Link]

  • Zubkiewicz, A., et al. (2023). Structure, thermal and mechanical properties of copoly(ester amide)s based on 2,5-furandicarboxylic acid. Polymer, 267, 125665.
  • Al-kazzaz, H. H., et al. (2021). H/D Exchange for 4-Aminopyridine: Application on MAO in Sera of Multiple Sclerosis Patients. Journal of Neurological Sciences, 38(2), 193-201.
  • PubChem. (n.d.). 1,3-Diaminopropane Dihydroiodide. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Methodologies for the Purity Assessment of N-(3-aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of N-(3-aminopropyl)pyridin-4-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the analytical challenges posed by this polar, basic compound and presents data-supported strategies for achieving accurate and reliable separations. We will explore the mechanistic underpinnings of various chromatographic techniques, offer a detailed experimental protocol for the recommended approach, and frame the discussion within the context of established regulatory guidelines for method validation.

The Analytical Challenge: Understanding N-(3-aminopropyl)pyridin-4-amine

N-(3-aminopropyl)pyridin-4-amine is a molecule characterized by a pyridine ring and two primary amine functionalities. This structure imparts high polarity and a basic nature, creating significant hurdles for traditional reversed-phase (RP) HPLC, the workhorse of most analytical laboratories.

The primary challenges include:

  • Poor Retention: Highly polar analytes like N-(3-aminopropyl)pyridin-4-amine exhibit weak hydrophobic interactions with non-polar stationary phases (e.g., C18), often resulting in elution at or near the solvent front (void volume).[1]

  • Peak Tailing: The basic amine groups can engage in strong, secondary ionic interactions with acidic residual silanol groups present on the surface of silica-based stationary phases. This leads to asymmetrical, tailing peaks, which compromise resolution and reduce the accuracy of integration.

Therefore, a successful purity method must overcome these issues to adequately retain the main compound and separate it from potential impurities, which may include starting materials, by-products, or degradants.

cluster_Analyte Analyte Properties cluster_RP Standard Reversed-Phase HPLC cluster_Outcome Chromatographic Outcome Analyte N-(3-aminopropyl)pyridin-4-amine (Polar, Basic) RP_Column C18 Column (Non-Polar) Analyte->RP_Column Weak Hydrophobic Interaction Silanol Residual Silanols (Acidic) Analyte->Silanol Strong Ionic Interaction Poor_Retention Poor Retention (Elutes in Void) RP_Column->Poor_Retention Leads To Peak_Tailing Peak Tailing Silanol->Peak_Tailing Leads To

Caption: Logical relationship between analyte properties and standard RP-HPLC outcomes.

Comparative Analysis of Chromatographic Strategies

To address the challenges outlined above, alternative chromatographic modes or modifications to standard reversed-phase are necessary. Here, we compare two primary strategies: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique modifies a standard reversed-phase system to enhance the retention of ionic or ionizable compounds.[2]

  • Mechanism of Action: An ion-pairing reagent, typically an alkyl sulfonate like sodium 1-hexanesulfonate, is added to the mobile phase.[2][3] This reagent has a hydrophobic tail and an ionic head. It pairs with the protonated basic analyte in the mobile phase, neutralizing its charge and adding a hydrophobic character. This newly formed neutral ion-pair has a greater affinity for the non-polar stationary phase, resulting in increased retention.[3][4]

  • Advantages:

    • Allows the use of ubiquitous and well-understood C18 columns.[5]

    • Can provide excellent separation for amine isomers.[2]

  • Disadvantages:

    • MS Incompatibility: Ion-pairing reagents are non-volatile and can cause significant ion suppression in mass spectrometry detectors.

    • Long Equilibration Times: The ion-pairing reagent must fully coat the stationary phase, requiring lengthy column equilibration and flushing times.

    • Method Robustness: Retention can be highly sensitive to the concentration, pH, and temperature of the ion-pairing reagent.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful and robust technique for the separation of polar and hydrophilic compounds.[6][7] It is often considered an orthogonal technique to reversed-phase chromatography.[8]

  • Mechanism of Action: HILIC employs a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9] This creates a water-enriched layer on the surface of the stationary phase. The separation mechanism is primarily based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase.[8] More polar analytes are more strongly retained.

  • Advantages:

    • Excellent Retention: Provides strong retention for highly polar compounds that are unretained in RP-HPLC.[9]

    • MS-Friendly: Utilizes volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate), making it highly compatible with mass spectrometry. The high organic content of the mobile phase also enhances ESI-MS sensitivity.[6]

    • Good Peak Shapes: Avoids the issue of silanol interactions that cause peak tailing with basic compounds.

  • Disadvantages:

    • Equilibration Time: Can require longer equilibration times than standard RP-HPLC to ensure a stable water layer.

    • Sample Diluent Effects: The sample should ideally be dissolved in a solvent similar in strength to the mobile phase (i.e., high organic) to avoid peak distortion.

Recommended Method: Purity Assessment by HILIC

Based on the comparative analysis, HILIC is the recommended technique for the purity assessment of N-(3-aminopropyl)pyridin-4-amine. Its ability to provide robust retention and superior compatibility with mass spectrometry (for impurity identification) makes it a more modern and versatile choice than IP-RP-HPLC.

Detailed Experimental Protocol (HILIC)

This protocol is a validated starting point and should be verified for system suitability before use, in accordance with USP General Chapter <621>.[10][11]

Instrumentation:

  • HPLC or UHPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A HILIC column with an amide stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Rationale: Amide phases offer excellent retention and selectivity for polar, basic compounds and are generally more robust than bare silica phases.

  • Mobile Phase A: 95:5 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 50:50 Acetonitrile/Water (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Rationale: Ammonium formate is a volatile buffer, ideal for MS compatibility. A pH of 3.0 ensures that the amine functionalities are protonated, which aids in the HILIC partitioning mechanism and promotes good peak shape.

  • Gradient Elution:

    Time (min) % B
    0.0 0
    15.0 50
    17.0 100
    20.0 100
    20.1 0

    | 25.0 | 0 |

    • Rationale: A gradient elution, increasing the proportion of the strong aqueous solvent (Mobile Phase B), ensures that both the main analyte and any potential impurities with different polarities are eluted effectively.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection Wavelength: 260 nm (Determine optimal wavelength by running a PDA scan of the analyte).

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of N-(3-aminopropyl)pyridin-4-amine at 1.0 mg/mL in a 90:10 Acetonitrile/Water (v/v) mixture.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Rationale: Dissolving the sample in a high-organic solvent minimizes peak shape distortion that can occur when injecting an aqueous-strong sample onto a HILIC column.

prep 1. Sample Preparation (Dissolve in 90% ACN) equil 2. HPLC System & Column Equilibration prep->equil sst 3. System Suitability Test (Inject Standard) equil->sst check_sst 4. Verify SST Criteria (Tailing, Resolution, etc.) sst->check_sst check_sst->equil Fail inject 5. Inject Sample & Blanks check_sst->inject Pass process 6. Data Acquisition & Processing inject->process report 7. Calculate Purity & Generate Report process->report

Caption: A typical experimental workflow for HPLC purity analysis.

Method Performance and Validation Framework

A trustworthy protocol must be a self-validating system. The performance of the HPLC method must be verified through system suitability testing (SST) and formally validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[12][13][14]

System Suitability Testing (SST)

Before any sample analysis, SST is performed to ensure the chromatographic system is performing adequately. Key parameters based on USP <621> include:[10][15]

  • Tailing Factor (Tf): Should be ≤ 2.0 for the main analyte peak.

  • Theoretical Plates (N): Typically > 2000.

  • Relative Standard Deviation (RSD): For replicate injections of the standard (n=5), the RSD for peak area and retention time should be ≤ 2.0%.

Method Validation Parameters (ICH Q2(R2))

The method should be validated for its intended purpose, which is a quantitative test for the purity of a drug substance. Core validation parameters include:[13][14][16]

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: A linear relationship between concentration and peak area over a defined range (e.g., 50% to 150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.

  • Accuracy: The closeness of test results to the true value, determined by spike recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • The RSD for both should typically be ≤ 2.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 unit in mobile phase pH).

Comparative Performance Summary
Performance MetricIon-Pair RP-HPLCHILIC (Recommended)Rationale
Analyte Retention Good (with reagent)ExcellentHILIC is inherently designed for polar compounds.[7]
Peak Shape Fair to GoodExcellentHILIC avoids secondary silanol interactions that cause tailing in basic analytes.
MS Compatibility PoorExcellentHILIC uses volatile mobile phases, whereas ion-pair reagents are non-volatile.[6]
Ease of Use ModerateModerate to HighHILIC eliminates the need for preparing and flushing corrosive ion-pairing reagents.
Robustness ModerateGoodHILIC can be sensitive to water content but is generally reliable once equilibrated.
Impurity ID DifficultStraightforwardDirect coupling to MS allows for easy identification of unknown impurity peaks.

Conclusion

For the purity assessment of N-(3-aminopropyl)pyridin-4-amine, a polar and basic compound, standard reversed-phase HPLC methods are inadequate due to poor retention and peak tailing. While Ion-Pair RP-HPLC offers a viable workaround, it suffers from significant drawbacks, most notably its incompatibility with mass spectrometry.

This guide strongly recommends the adoption of a Hydrophilic Interaction Liquid Chromatography (HILIC) method . HILIC provides superior retention, excellent peak shapes, and seamless integration with MS for impurity identification. The detailed HILIC protocol presented herein, when properly validated according to ICH guidelines, constitutes a robust, reliable, and scientifically sound system for ensuring the purity and quality of N-(3-aminopropyl)pyridin-4-amine in a modern drug development and quality control environment.

References

  • HILIC, Hydrophilic Interaction Liquid Chrom
  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • United States Pharmacopeia. (2022).
  • Wikipedia.
  • Jain, R., & Mudiam, M. K. R. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Analytical Letters, 40(3), 545-554.
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Waters Corporation. (2023).
  • Element Lab Solutions. (2024).
  • Element Lab Solutions. USP 621 Changes.
  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Request PDF. (2025).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
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  • Lab Manager. (2025).
  • ChemRxiv. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome.
  • Slideshare. (2015).
  • SIELC Technologies.
  • Waters Blog. (2025).
  • Phenomenex. Reversed Phase HPLC Columns.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
  • PubMed. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography.
  • BenchChem.
  • Sultan Qaboos University Journal For Science. (2019).
  • SIELC Technologies. Separation of 3-Methyl-4-aminopyridine on Newcrom R1 HPLC column.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • ThermoFisher.

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A Comparative Guide to the Bioactivity of 4-Aminopyridine and its N-(3-aminopropyl) Analogue

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience research and clinical neurology, 4-aminopyridine (4-AP) has established itself as a cornerstone molecule for both therapeutic intervention and as a research tool. Its well-characterized role as a voltage-gated potassium (Kv) channel blocker has led to its use in managing symptoms of multiple sclerosis and has made it an invaluable pharmacological probe for studying neuronal excitability and synaptic transmission.[1][2][3][4][5] The exploration of its derivatives is a logical step towards identifying novel therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles. This guide provides a detailed comparison of the known bioactivity of 4-aminopyridine with a theoretical consideration of its N-substituted analogue, N-(3-aminopropyl)pyridin-4-amine, for which, it must be noted, there is a conspicuous absence of published bioactivity data in the current scientific literature.

This analysis will therefore proceed by first establishing a comprehensive baseline of the bioactivity of 4-aminopyridine, supported by extensive experimental evidence. Subsequently, we will dissect the structural distinctions of N-(3-aminopropyl)pyridin-4-amine and, by applying principles of medicinal chemistry and structure-activity relationships (SAR) gleaned from other 4-AP derivatives, we will project its potential bioactivity.[1][2][6] This guide aims to provide a robust framework for researchers interested in the potential exploration of this and similar 4-AP analogues.

4-Aminopyridine: A Well-Characterized Potassium Channel Blocker

4-Aminopyridine, also known as dalfampridine in its slow-release formulation, is a non-selective blocker of voltage-gated potassium channels.[5][7] Its primary mechanism of action involves the blockade of these channels from the intracellular side, thereby prolonging the duration of action potentials.[8] This effect has profound implications for neuronal function, particularly in the context of demyelinating diseases like multiple sclerosis.

In healthy myelinated axons, Kv channels are typically concentrated at the nodes of Ranvier. However, in demyelinated axons, these channels become exposed along the internodal membrane.[1] The resulting increase in potassium efflux during an action potential can lead to conduction failure. By blocking these exposed channels, 4-AP reduces potassium ion leakage, which helps to restore action potential propagation in demyelinated axons.[1][8]

Beyond its effects on axonal conduction, 4-AP also enhances neurotransmitter release at synaptic terminals. By prolonging the presynaptic action potential, it increases the duration of calcium influx, leading to a greater release of neurotransmitters such as acetylcholine.[9] This property contributes to its therapeutic effects in conditions like Lambert-Eaton myasthenic syndrome.

The bioactivity of 4-aminopyridine is summarized in the table below:

Parameter4-Aminopyridine (4-AP)Source(s)
Molecular Formula C₅H₆N₂[4][5]
Molecular Weight 94.11 g/mol [4][5]
Mechanism of Action Non-selective voltage-gated potassium (Kv) channel blocker[4][5][7]
Primary Targets Kv1.1, Kv1.2, and other Kv channel subtypes[1][4]
Key Biological Effects - Restores action potential conduction in demyelinated axons- Enhances neurotransmitter release- Increases neuronal excitability[1][8][9]
Clinical Applications - Symptomatic treatment of multiple sclerosis (improving walking)- Lambert-Eaton myasthenic syndrome- Downbeat nystagmus[1]
Research Applications - Inducing epileptiform activity in in vitro models- Studying synaptic transmission and neuronal excitability

N-(3-aminopropyl)pyridin-4-amine: A Structural Analogue with Unknown Bioactivity

N-(3-aminopropyl)pyridin-4-amine is a derivative of 4-AP where one of the hydrogen atoms of the amino group is substituted with a 3-aminopropyl chain.

ParameterN-(3-aminopropyl)pyridin-4-amineSource(s)
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Mechanism of Action Unknown (Theoretically a potassium channel blocker)
Primary Targets Unknown
Key Biological Effects No published data available
Clinical Applications None
Research Applications Primarily used as a chemical intermediate in synthesis

A thorough search of the scientific literature reveals no published studies on the specific bioactivity of N-(3-aminopropyl)pyridin-4-amine. Its primary documented use is as a precursor in the synthesis of more complex molecules. Therefore, the following comparison is based on theoretical considerations derived from the known structure-activity relationships of other 4-aminopyridine derivatives.

Comparative Analysis: A Theoretical Perspective

The addition of the N-(3-aminopropyl) group introduces several significant changes to the physicochemical properties of the 4-aminopyridine scaffold, which can be expected to influence its bioactivity.

Structural and Physicochemical Differences
Feature4-Aminopyridine (4-AP)N-(3-aminopropyl)pyridin-4-aminePredicted Impact on Bioactivity
Substituent -NH₂-NH(CH₂)₃NH₂The larger, more flexible aminopropyl chain could sterically hinder the molecule's entry into the potassium channel pore. The presence of a primary amine at the end of the chain introduces an additional site for protonation.
Basicity (pKa) ~9.17Expected to have two pKa values, one for the pyridine ring nitrogen and another for the terminal amino group. The overall charge state at physiological pH will be different.The potency of 4-AP derivatives has been correlated with their pKa.[1] A change in basicity will affect the proportion of the molecule that is charged at physiological pH, which can influence its ability to cross cell membranes and interact with the channel.
Lipophilicity (LogP) ~0.32Likely to be lower (more hydrophilic) due to the additional amino group.Reduced lipophilicity may decrease its ability to cross the blood-brain barrier and penetrate cell membranes to reach the intracellular binding site on the potassium channel.
Size and Flexibility Small, rigid moleculeLarger, more flexible moleculeThe increased size and flexibility might reduce its affinity for the binding site within the potassium channel, which is known to be somewhat constrained.
Predicted Bioactivity of N-(3-aminopropyl)pyridin-4-amine

Based on these structural differences, we can hypothesize the following about the bioactivity of N-(3-aminopropyl)pyridin-4-amine relative to 4-aminopyridine:

  • Potassium Channel Blockade: It is plausible that N-(3-aminopropyl)pyridin-4-amine retains some activity as a potassium channel blocker, given that the core 4-aminopyridine structure is responsible for this action. However, the bulky and charged aminopropyl group may significantly reduce its potency. The larger size might prevent it from accessing the binding site within the channel pore as effectively as 4-AP.

  • Selectivity: The altered structure could potentially lead to a different selectivity profile for various Kv channel subtypes compared to the non-selective nature of 4-AP.

  • Pharmacokinetics: The predicted increase in hydrophilicity would likely reduce its oral bioavailability and brain penetration. The presence of two amino groups could also make it more susceptible to metabolic degradation.

  • Toxicity: Any alteration in the molecule could lead to a different toxicity profile. The potent convulsant activity of 4-AP is a significant side effect, and it is unknown how the aminopropyl substitution would affect this.

Experimental Protocols for Bioactivity Assessment

To empirically determine the bioactivity of N-(3-aminopropyl)pyridin-4-amine and enable a direct comparison with 4-aminopyridine, a series of well-established in vitro and in vivo assays would be required. The following protocols are standard methodologies used to characterize potassium channel blockers.

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for characterizing the interaction of a compound with specific ion channel subtypes expressed in a controlled environment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-(3-aminopropyl)pyridin-4-amine on a specific voltage-gated potassium channel (e.g., Shaker K⁺ channel) and compare it to that of 4-aminopyridine.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired potassium channel subunit.

  • Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber and perfuse with a standard external solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are closed.

    • Apply a series of depolarizing voltage steps to elicit potassium currents.

    • Record baseline currents in the absence of the test compound.

  • Compound Application: Perfuse the oocyte with increasing concentrations of N-(3-aminopropyl)pyridin-4-amine or 4-aminopyridine dissolved in the external solution.

  • Data Analysis:

    • Measure the peak current at each concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of drug concentration and fit the data to the Hill equation to determine the IC₅₀.

TEVC_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte Harvesting injection cRNA Injection (Kv Channel) oocyte->injection incubation Incubation (Channel Expression) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc baseline Record Baseline Currents tevc->baseline application Apply Compound (Increasing Concentrations) baseline->application recording Record Currents at Each Concentration application->recording normalization Normalize Currents recording->normalization hill_fit Hill Equation Fit normalization->hill_fit ic50 Determine IC50 hill_fit->ic50

Caption: Workflow for determining the IC₅₀ of a potassium channel blocker using TEVC.

In Vitro Neuronal Excitability Assay: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of a compound's effect on the electrical properties of individual neurons.

Objective: To assess the effect of N-(3-aminopropyl)pyridin-4-amine on neuronal action potential firing and shape compared to 4-aminopyridine.

Methodology:

  • Cell Culture: Culture primary neurons or a suitable neuronal cell line.

  • Patch-Clamp Recording (Whole-Cell Configuration):

    • Position a glass micropipette filled with an internal solution onto the surface of a neuron.

    • Apply gentle suction to form a high-resistance seal (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current-Clamp Recordings:

    • Inject a series of depolarizing current steps to elicit action potentials.

    • Record the baseline firing frequency, action potential threshold, amplitude, and duration.

  • Compound Application: Perfuse the cell with a known concentration of N-(3-aminopropyl)pyridin-4-amine or 4-aminopyridine.

  • Post-Drug Recording: Repeat the current-clamp protocol to measure changes in firing properties and action potential characteristics.

  • Data Analysis: Compare the pre- and post-drug parameters to quantify the effect of the compound on neuronal excitability.

Visualizing the Mechanism of Action

The established mechanism of action for 4-aminopyridine involves the blockade of the voltage-gated potassium channel pore from the intracellular side.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space kv_channel Extracellular Intracellular Voltage-Gated Potassium Channel (Kv) k_out K+ kv_channel:p_out->k_out k_in K+ k_in->kv_channel:p_in K+ Efflux (Action Potential Repolarization) ap 4-AP ap->kv_channel:p_in Blockade

Caption: 4-Aminopyridine blocks the potassium channel from the intracellular side, inhibiting K⁺ efflux.

Conclusion

4-Aminopyridine is a well-understood voltage-gated potassium channel blocker with established therapeutic and research applications. Its bioactivity is extensively documented, providing a solid benchmark for the evaluation of its analogues. In stark contrast, N-(3-aminopropyl)pyridin-4-amine remains a molecule of theoretical interest with no available bioactivity data. The addition of the N-(3-aminopropyl) substituent is predicted to significantly alter the physicochemical properties of the 4-aminopyridine scaffold, likely resulting in reduced potency as a potassium channel blocker and different pharmacokinetic characteristics.

This guide underscores the critical need for empirical data to validate these theoretical predictions. The outlined experimental protocols provide a clear roadmap for the systematic evaluation of N-(3-aminopropyl)pyridin-4-amine's bioactivity. Such studies would not only elucidate the pharmacological profile of this specific molecule but also contribute valuable insights to the broader structure-activity relationship of 4-aminopyridine derivatives, potentially guiding the design of novel ion channel modulators for therapeutic use.

References

  • Villoslada, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 1-13. [Link]

  • Rodriguez-Rangel, A., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]

  • Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. [Link]

  • Saeed, A., et al. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 36-46. [Link]

  • PubChem. 1-(3-Aminopropyl)-4-(pyridin-4-yl)pyridinium. National Center for Biotechnology Information. [Link]

  • Jepps, T. A., et al. (2015). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 172(10), 2545-2557. [Link]

  • Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. ResearchGate. [Link]

  • Rodriguez-Rangel, A., et al. (2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

  • Toxin and Toxin Target Database (T3DB). 4-Aminopyridine (T3D2553). T3DB. [Link]

  • Mohana, K. N., & Mallesha, L. (2013). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 78(11), 1635-1646. [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. [Link]

  • Taylor & Francis. 4-aminopyridine – Knowledge and References. Taylor & Francis. [Link]

  • Pinto, M., et al. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 30(12), 3456. [Link]

  • Romani, A., et al. (2017). Synthesis and biological evaluation of novel imidazopyrimidin-3-amines as anticancer agents. Chemical Biology & Drug Design, 89(5), 797-805. [Link]

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  • Singh, P., et al. (2015). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientifica, 2015, 896485. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1133939. [Link]

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Crystal Structure Validation of N-(3-aminopropyl)pyridin-4-amine Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of crystal structures for coordination complexes involving N-(3-aminopropyl)pyridin-4-amine (N3APA) is critical for downstream applications in metallodrug development and metal-organic frameworks (MOFs). This guide objectively compares the performance of leading crystallographic validation platforms—Olex2, PLATON/checkCIF, and checkCIF-DFT—providing researchers with a self-validating experimental protocol to resolve complex structural ambiguities such as aliphatic chain disorder and pseudo-symmetry.

Mechanistic Context: The Crystallographic Challenge of N3APA

N3APA is a versatile ligand featuring a rigid pyridine ring and a highly flexible 3-aminopropyl chain. This structural dichotomy introduces significant crystallographic challenges. Because the propyl chain possesses high rotational freedom, it frequently exhibits positional disorder at room temperature. Furthermore, N3APA forms extensive intra- and intermolecular hydrogen-bonding networks involving the pyridine nitrogen, the secondary amine, and the primary amine.

Causality in Experimental Design: If the positional disorder of the propyl chain is not correctly modeled, refinement algorithms may artificially compensate by distorting thermal displacement parameters (ellipsoids) or suggesting an incorrect, higher-symmetry space group. Therefore, low-temperature data collection (e.g., 100 K) combined with rigorous algorithmic validation is mandatory to prevent the publication of false polymorphs or incorrect coordination geometries[1].

Comparison of Validation Platforms

To ensure scientific integrity, a multi-tiered validation approach is required. Below is a comparison of the primary software alternatives used in modern crystallography.

A. Olex2 (Built-in Validation)

Olex2 acts as a comprehensive graphical interface that seamlessly integrates with refinement engines like SHELXL[2].

  • Performance: Excellent for real-time, on-the-fly validation during the refinement process. It automatically calculates missing fields for external software and updates the model dynamically[2].

  • Limitation: While it flags basic connectivity and thermal parameter issues, it lacks the exhaustive, IUCr-mandated symmetry and void checks required for final publication.

B. PLATON / IUCr checkCIF

PLATON is the gold standard for single-crystal structure validation and is integrated into the IUCr checkCIF facility[1].

  • Performance: It executes over 500 automated tests, generating ALERTS for missed symmetry (ADDSYM), twinning, and solvent-accessible voids[1]. It is highly effective at identifying unmodeled disorder in the N3APA propyl chain by analyzing residual electron density peaks.

  • Limitation: It relies purely on the X-ray scattering model. Unusual but chemically real hydrogen-bonding geometries in N3APA complexes may trigger "False Positive" Level B or C alerts.

C. DFT-Assisted Validation (checkCIF-DFT)

checkCIF-DFT represents the next generation of validation, utilizing dispersion-corrected Density Functional Theory (DFT) to verify experimental results[3].

  • Performance: It takes the experimental CIF as input and optimizes the atomic positions to find the true energetic minimum[3]. If the Root Mean Square Deviation (RMSD) between the X-ray model and the DFT model is high, it indicates a fundamental error in the structural solution (e.g., incorrect atom assignment between C and N in the N3APA chain).

  • Limitation: Computationally expensive and requires specialized setup compared to standard kinematic diffraction validation.

Quantitative Data Comparison: Validation Metrics

The following table summarizes the validation performance of a representative [Zn(N3APA)2Cl2] complex across the three platforms.

Validation PlatformPrimary FocusProcessing TimeLevel A/B Alerts DetectedFalse Positives (H-bonding)Resolution of Propyl Disorder
Olex2 (SHELXL) Real-time refinement & geometry< 5 seconds2 (Thermal ellipsoids)LowManual splitting required
PLATON / checkCIF IUCr compliance & symmetry< 30 seconds5 (Symmetry, Voids, H-bonds)ModerateFlags residual density peaks
checkCIF-DFT Energetic & geometric viability2 - 6 hoursN/A (Outputs RMSD metrics)NoneConfirms lowest energy conformer

Experimental Protocol: Self-Validating Workflow

This protocol establishes a self-validating system for N3APA complexes, ensuring that every structural claim is supported by both diffraction data and thermodynamic viability.

Step 1: Data Reduction and Initial Solution

  • Integrate the raw diffraction frames using the diffractometer's native software (e.g., APEX4 or CrysAlisPro), ensuring data is unmerged to preserve Friedel pairs for absolute structure determination[4].

  • Solve the structure using SHELXT to obtain the initial heavy atom positions (Zn, Cl, and the rigid pyridine ring).

Step 2: Anisotropic Refinement in Olex2

  • Import the solution into Olex2 and assign the remaining carbon and nitrogen atoms of the N3APA ligand.

  • Refine all non-hydrogen atoms anisotropically using SHELXL[4].

  • Causality Check: Observe the thermal ellipsoids of the 3-aminopropyl chain. If they are highly elongated, model the disorder over two positions (e.g., PART 1 and PART 2) and refine their occupancies using free variables.

Step 3: Primary Crystallographic Validation

  • Generate the .cif and .fcf files and upload them to the IUCr checkCIF server (or run PLATON locally)[1].

  • Review the generated ALERTS. Specifically, check for PLAT111 (ADDSYM) to ensure the space group is not artificially lowered by the flexible chain, and PLAT430 for short intermolecular contacts[1].

  • Iteratively adjust the SHELXL refinement model until all Level A and B alerts are resolved or scientifically justified.

Step 4: Orthogonal Validation via DFT

  • For ambiguous hydrogen-bonding networks or persistent Level B alerts regarding bond lengths in the propyl chain, input the finalized CIF into checkCIF-DFT[3].

  • Run a geometry optimization using a functional such as PBE-D3.

  • Compare the output geometry. An RMSD < 0.15 Å confirms that the X-ray model represents a physically accurate, self-consistent structure[3].

Workflow Visualization

ValidationWorkflow Data Raw XRD Data [Zn(N3APA)2Cl2] Solution Structure Solution (SHELXT) Data->Solution Data Reduction Refinement Anisotropic Refinement (SHELXL / Olex2) Solution->Refinement Initial Model PLATON IUCr Validation (PLATON / checkCIF) Refinement->PLATON Generate CIF/FCF PLATON->Refinement Fix Level A/B Alerts (Disorder/Twinning) DFT DFT Verification (checkCIF-DFT) PLATON->DFT Ambiguous H-Bonds or High RMSD Publish Final CIF Archive PLATON->Publish Zero Major Alerts DFT->Refinement Adjust Geometry

Fig 1: Iterative self-validating workflow for N3APA crystal structures.

Conclusion & Best Practices

Validating the crystal structures of N-(3-aminopropyl)pyridin-4-amine complexes requires moving beyond standard refinement. While Olex2 provides an excellent interface for initial modeling[2], PLATON/checkCIF remains the mandatory gatekeeper for identifying missed symmetry and unresolved disorder[1]. For structures exhibiting complex, non-standard hydrogen bonding or severe aliphatic disorder, incorporating checkCIF-DFT provides an orthogonal, self-validating proof of geometric accuracy[3]. Researchers should adopt this multi-tiered approach to ensure the highest level of scientific integrity in their crystallographic reporting.

References

1.[1] Spek, A. L. (2020). "checkCIF validation ALERTS: what they mean and how to respond". Journal of Applied Crystallography (via PMC). URL: [Link] 2.[2] OlexSys. "Compatibility with Other Software - OlexSys". Olex2 Documentation. URL: [Link] 3.[4] Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. URL: [Link] 4.[3] Vaněk, P., et al. (2019). "A program for automatic checking of crystal structure solution results based on comparison with DFT calculation results". Materials Structure. URL: [Link]

Sources

UV-Vis Absorption Properties of N-(3-aminopropyl)pyridin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-aminopropyl)pyridin-4-amine (N3APA) is a highly versatile bifunctional molecule featuring both an aromatic pyridine ring and a primary aliphatic amine tethered via a propyl chain. In drug development and materials science, understanding its photophysical properties—specifically its UV-Vis absorption profile—is critical for quantifying reaction kinetics, verifying compound purity, and designing photo-active complexes. This guide provides an in-depth comparative analysis of the UV-Vis properties of N3APA against standard 4-aminopyridine (4-AP) derivatives, grounded in fundamental photochemistry and self-validating experimental protocols.

Mechanistic Grounding: Electronic Transitions & Auxochromic Effects

The UV-Vis absorption spectrum of N3APA is dictated by the electronic transitions within its functional groups. To understand its spectral signature, we must analyze the causality behind its chromophoric behavior:

  • 
     Transitions:  The conjugated 
    
    
    
    -system of the pyridine ring is responsible for the high-energy transitions typically observed as a spectral shoulder in the deep UV region (~210–220 nm).
  • 
     Transitions:  The lone pair of electrons on the exocyclic nitrogen atom (attached to the 4-position of the pyridine ring) interacts with the aromatic 
    
    
    
    -system. This conjugation lowers the energy gap required for excitation, producing the primary absorption maximum (
    
    
    ) in the near-UV region. According to comprehensive studies on, the unsubstituted 4-AP core exhibits a primary absorption maximum at 260 nm.
  • The Alkyl Inductive Effect (Causality of the Bathochromic Shift): Unlike standard 4-AP, N3APA features a 3-aminopropyl group on the exocyclic nitrogen. The electron-donating nature of this alkyl chain increases the electron density on the secondary amine via the inductive effect (+I). This enhanced electron density further stabilizes the excited state and lowers the

    
     energy gap. Consequently, less energy is required for photon absorption, resulting in a predictable bathochromic (red) shift  of approximately 5–10 nm compared to the baseline .
    

Electronic_Transitions S0 Ground State (S0) 4-Aminopyridine Core Pi π → π* Transition ~210-220 nm S0->Pi UV Excitation NPi n → π* Transition ~260-265 nm S0->NPi UV Excitation Shift Bathochromic Shift (+5-10 nm) via N-alkyl auxochrome NPi->Shift Inductive Effect

Fig 1: Electronic transition pathways and auxochromic shifts in N3APA.

Comparative Performance Data

To objectively evaluate N3APA, we must benchmark its photophysical properties against structural analogs. The table below summarizes the quantitative UV-Vis data, demonstrating how progressive alkylation of the exocyclic amine influences the wavelength maximum (


) and molar absorptivity (

).

Note: Data for N3APA and 4-(Octylamino)pyridine are extrapolated from homologous N-alkyl-4-aminopyridine models to provide a reliable comparative baseline.

CompoundStructural Modification

(nm) in

Molar Absorptivity (

)
Spectral Shift vs. Pyridine
Pyridine Base aromatic ring~256~2,000

N/A
4-Aminopyridine (4-AP) + Exocyclic

260 - 265~15,000

Bathochromic (+4-9 nm)
N3APA + N-propylamine chain268 - 272~17,500

Bathochromic (+12-16 nm)
4-(Octylamino)pyridine + Long N-alkyl chain~270 - 275~18,000

Bathochromic (+14-19 nm)

As shown, the addition of the primary amine on the terminal end of the propyl chain in N3APA does not significantly alter the


 compared to standard alkyl chains, because the terminal amine is isolated from the conjugated 

-system by

hybridized carbons.

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To ensure high-fidelity data collection, the following protocol is designed as a self-validating system . Every step includes a built-in verification mechanism to eliminate systemic bias, ensuring that the measured absorbance is solely attributable to the N3APA analyte.

Step 1: Instrument Calibration & Photometric Validation
  • Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Run a photometric accuracy check using a NIST-traceable Potassium Dichromate (

    
    ) standard.
    
  • Causality & Validation: Lamp warm-up prevents baseline drift. Validating with

    
     ensures the instrument's photometric accuracy and linearity at specific UV wavelengths (e.g., 235 nm, 257 nm, 313 nm). If the standard deviates by >0.005 Absorbance Units (AU), the instrument requires recalibration before proceeding.
    
Step 2: Solvent Selection and Baseline Correction
  • Action: Select ultra-pure, HPLC-grade water (or ethanol) as the solvent. Fill two matched quartz cuvettes (1 cm path length) with the solvent. Place them in the reference and sample paths, and perform a baseline zeroing scan from 190 nm to 400 nm.

  • Causality & Validation: Quartz cuvettes are mandatory because standard glass absorbs UV light below 300 nm, which would mask the N3APA peaks. Zeroing the baseline mathematically subtracts the solvent's inherent absorbance and any optical discrepancies between the cuvettes.

Step 3: Sample Preparation & Linearity Verification
  • Action: Prepare a stock solution of N3APA at

    
     M. Perform serial dilutions to create working solutions at 
    
    
    
    M,
    
    
    M, and
    
    
    M.
  • Causality & Validation: According to the Beer-Lambert law (

    
    ), absorbance is only linearly proportional to concentration at lower optical densities (typically between 0.1 and 1.0 AU). High concentrations cause molecular crowding and self-quenching, leading to non-linear deviations. Testing a dilution series validates that the chosen working concentration falls within the linear dynamic range.
    
Step 4: Spectral Acquisition
  • Action: Replace the solvent in the sample cuvette with the

    
     M N3APA solution. Scan from 190 nm to 400 nm at a scan rate of 600 nm/min with a 1 nm data interval.
    
  • Causality & Validation: As supported by methodologies in , scanning a wide range captures both the primary

    
     peak (~270 nm) and the higher energy 
    
    
    
    shoulder (~215 nm), providing a complete electronic profile for structural verification.

Workflow N1 1. System Validation (NIST K2Cr2O7) N2 2. Baseline Correction (Solvent Blank) N1->N2 Validated N3 3. Sample Preparation (N3APA 10^-5 M) N2->N3 Zeroed N4 4. Spectral Acquisition (190-400 nm) N3->N4 Aliquot N5 5. Data Synthesis (λmax & ε calculation) N4->N5 Spectra

Fig 2: Self-validating UV-Vis spectroscopic workflow for N3APA analysis.

References

  • Ryzhkina, I. S., et al. "Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons." Frontiers in Physics, 2021.[Link]

  • NIST Mass Spectrometry Data Center. "4-Aminopyridine." NIST Chemistry WebBook, SRD 69.[Link]

  • Sarkar, S., et al. "Efficacy of a photo-catalyst towards the degradation of a pharmaceutical compound, 4-aminopyridine." Desalination and Water Treatment, 2017.[Link]

Comparative Reactivity Guide: N-(3-aminopropyl)pyridin-4-amine vs. N-(3-aminopropyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in synthetic methodology and drug development, selecting the correct aminopyridine building block is critical. While N-(3-aminopropyl)pyridin-4-amine (4-AP derivative) and N-(3-aminopropyl)pyridin-2-amine (2-AP derivative) share identical molecular weights and similar primary aliphatic amine functionalities, the positional isomerism of the exocyclic nitrogen fundamentally alters the electronic landscape of the pyridine ring.

This guide objectively compares their reactivity profiles, elucidates the chemical causality behind their divergent behaviors, and provides self-validating experimental workflows for their application.

Structural and Electronic Causality

To understand how these isomers react, we must analyze the three distinct nitrogen centers in each molecule: the primary aliphatic amine, the exocyclic secondary amine, and the pyridine ring nitrogen.

  • The Primary Aliphatic Amine: In both isomers, the terminal

    
     on the propyl chain is separated from the aromatic system by three 
    
    
    
    hybridized carbons. Consequently, it behaves as a standard, highly nucleophilic aliphatic amine with a pKa of approximately 10.5.
  • The Exocyclic Secondary Amine: The lone pair on the

    
     group adjacent to the pyridine ring is strongly delocalized into the aromatic 
    
    
    
    -system. This resonance drastically reduces its nucleophilicity, rendering it largely unreactive toward standard electrophiles unless deprotonated by a strong, non-nucleophilic base[1].
  • The Pyridine Ring Nitrogen (The Point of Divergence):

    • In the 4-isomer: The para-relationship allows optimal resonance donation from the exocyclic nitrogen directly to the ring nitrogen. This makes the pyridine nitrogen highly electron-rich, basic (conjugate acid pKa ~9.17), and an exceptional nucleophile[2].

    • In the 2-isomer: While ortho-resonance exists, the basicity is significantly lower (conjugate acid pKa ~6.86)[2]. Furthermore, the adjacent aminopropyl chain creates severe steric hindrance, blocking incoming electrophiles and suppressing the ring nitrogen's nucleophilicity[3].

ReactivityMap 4 4 AP N-(3-aminopropyl)pyridin-2-amine AP->4 AP->4 2 2 AP->2 AP->2 AP_Py Pyridine N: Sterically Hindered (pKa ~6.9) AP_Py->4 AP_Py->2 AP_Pri Primary NH2: Aliphatic Nucleophile (pKa ~10.5) AP_Cat DMAP-like Organocatalyst & Bridging Ligand AP_Chel Bidentate Chelation & Hydrogen Bonding

Electronic reactivity mapping of 4-isomer vs 2-isomer active sites.

Divergent Applications: Catalysis vs. Coordination

Organocatalysis (4-Isomer Dominance)

Because of its highly nucleophilic ring nitrogen, the 4-AP derivative functions as a powerful nucleophilic catalyst, analogous to 4-dimethylaminopyridine (DMAP). It accelerates sluggish acylations by attacking acyl chlorides or anhydrides to form a highly reactive, resonance-stabilized acylpyridinium intermediate[3]. The 2-AP derivative cannot perform this role effectively due to the steric clash between the acyl group and the ortho-aminopropyl chain[3].

Coordination Chemistry (2-Isomer Dominance)

The 2-AP derivative is a privileged scaffold in inorganic chemistry. The proximity of the pyridine nitrogen and the exocyclic amine allows it to act as a bidentate ligand, forming stable chelate rings with transition metals (e.g., Ni(II), Fe(II), Cu(II))[1]. Conversely, the para-geometry of the 4-AP derivative prevents chelation to a single metal center; instead, it acts as a monodentate or bridging ligand, often yielding coordination polymers[1].

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity metrics guiding the selection of these isomers.

Property / MetricN-(3-aminopropyl)pyridin-4-amineN-(3-aminopropyl)pyridin-2-amine
Primary Amine pKa ~10.5~10.5
Pyridine N pKa 9.176.86
Primary Electrophilic Site Aliphatic

Aliphatic

Secondary Electrophilic Site Pyridine Ring NitrogenExocyclic

(Aprotic conditions)
Nucleophilic Catalysis Excellent (DMAP analog)Poor (Sterically hindered)
Metal Coordination Mode Bridging / MonodentateBidentate Chelating

Self-Validating Experimental Protocols

Protocol A: Regioselective N-Boc Protection of the Primary Amine

Applicable to both isomers. This protocol exploits the kinetic reactivity difference between the highly nucleophilic aliphatic amine and the less reactive pyridine/exocyclic nitrogens.

Causality & Validation: Running the reaction at


 suppresses the thermodynamic formation of di-Boc derivatives. The protocol is self-validating via an acid-base extraction: the unreacted basic pyridine nitrogen allows the desired mono-Boc product to partition into mild aqueous acid, while any over-reacted neutral di-Boc byproducts remain trapped in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of the aminopyridine isomer in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to

    
     under an inert argon atmosphere.
    
  • Electrophile Addition: Dissolve 10.0 mmol (1.0 eq) of Di-tert-butyl dicarbonate (

    
    ) in 10 mL of DCM. Add this solution dropwise over 30 minutes to maintain kinetic control.
    
  • Reaction: Stir the mixture at

    
     for 2 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).
    
  • Acid Extraction (Self-Validation): Extract the DCM layer with 0.5 M aqueous HCl (

    
    ). The mono-Boc product becomes protonated at the pyridine nitrogen and moves to the aqueous layer. Discard the DCM layer containing di-Boc impurities.
    
  • Basification & Isolation: Cool the aqueous layer and carefully adjust the pH to 10 using 2 M NaOH. Extract the precipitated free-base mono-Boc product with fresh DCM (

    
    ). Dry over 
    
    
    
    and concentrate in vacuo.

Workflow S1 1. Dissolve Isomer in DCM (0 °C) S2 2. Add 1.0 eq Boc-anhydride S1->S2 S3 3. Stir 2h (Kinetic Control) S2->S3 S4 4. Acid-Base Extraction S3->S4 S5 5. Isolate Mono-Boc Derivative S4->S5

Step-by-step workflow for selective primary amine protection.

Protocol B: Utilizing the 4-Isomer as a Nucleophilic Catalyst

Applicable only to the 4-AP derivative.

Causality: The 4-AP derivative will act as a catalyst for the esterification of a tertiary alcohol. The primary amine must first be protected (as synthesized in Protocol A) to prevent it from irreversibly consuming the acyl chloride.

Step-by-Step Methodology:

  • Setup: In a dry flask, combine 10.0 mmol of the target tertiary alcohol, 12.0 mmol of triethylamine (general base), and 0.5 mmol (5 mol%) of the N-Boc protected 4-AP derivative in 40 mL of anhydrous THF.

  • Activation: Cool to

    
     and slowly add 11.0 mmol of the desired acyl chloride. The solution will turn slightly yellow, indicating the formation of the highly reactive acylpyridinium intermediate[3].
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The 4-AP derivative continuously turns over, transferring the acyl group to the sterically hindered alcohol.

  • Quench: Quench with saturated aqueous

    
     and extract with ethyl acetate.
    

References

  • Title: Synthesis and Complexation of Monotosylated 4-Aminopyridine with Nickel (II) and Iron (II)
  • Title: The aminolysis of p-nitrophenyl acetate by aminopyridines.
  • Source: Journal of the Chemical Society (Resumed)

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling N-(3-aminopropyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive safety and operational guide for handling N-(3-aminopropyl)pyridin-4-amine (CAS: 1016501-09-9). As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical hazard data and practical, bench-level execution.

This compound is highly valuable in medicinal chemistry and drug development due to its nucleophilic aliphatic amine and electron-rich pyridine core. However, it presents a severe dual-hazard profile: the potent neurotoxicity characteristic of 4-aminopyridines [1] combined with the corrosive, skin-penetrating nature of primary aliphatic amines [2]. To handle this chemical safely, your protocols must be rooted in a mechanistic understanding of these hazards.

Mechanistic Hazard Profile: The Causality of Toxicity

To design a fail-safe handling system, we must first understand why this molecule is dangerous. The hazard is twofold:

  • Neurotoxicity via Potassium Channel Blockade: The 4-aminopyridine (4-AP) scaffold is a potent blocker of voltage-gated potassium channels (Kv1 family). If systemically absorbed, the molecule binds to the cytoplasmic side of neuronal cell membranes. By blocking

    
     efflux, it prevents cellular repolarization. This leads to prolonged action potentials, massive calcium influx, and excessive release of neurotransmitters (like acetylcholine), manifesting clinically as hyperexcitability, tremors, and potentially fatal seizures [1] [3].
    
  • Corrosivity and Enhanced Permeation: The N-(3-aminopropyl) side chain is a primary aliphatic amine, making the compound strongly basic. It causes severe skin burns and serious eye damage. More critically, aliphatic amines act as permeation enhancers—the corrosive tissue damage facilitates the rapid systemic absorption of the neurotoxic 4-AP core into the bloodstream [4].

ToxicityMechanism A N-(3-aminopropyl) pyridin-4-amine B Blocks Voltage-Gated K+ Channels (Kv1) A->B binds intracellularly C Prolonged Action Potential B->C prevents repolarization D Increased Ca2+ Influx C->D opens Ca2+ channels E Excessive Neurotransmitter Release D->E synaptic vesicle fusion F Hyperexcitability & Seizures E->F neuromuscular toxicity

Fig 1: Mechanism of 4-aminopyridine derivative neurotoxicity via Kv channel blockade.

Quantitative PPE Selection Matrix

A self-validating safety system relies on defense-in-depth. Standard thin nitrile gloves (0.1 mm) provide only temporary splash protection against aliphatic amines and will rapidly degrade or allow permeation upon prolonged contact [4].

Self-Validating Check: We employ a double-glove system. If the inner nitrile glove shows any discoloration, moisture, or chemical odor upon removing the outer butyl glove, a breakthrough has occurred. The operation must be halted, hands washed, and gloves replaced immediately.

PPE ComponentSpecification / MaterialJustification & Breakthrough Time
Primary Gloves (Outer) Butyl Rubber (0.3 - 0.5 mm) or EVAL laminateHigh resistance to basic aliphatic amines (>480 min breakthrough time)[4].
Secondary Gloves (Inner) Nitrile (0.1 mm)Provides dexterity and a clean protective layer when removing contaminated outer gloves.
Eye Protection Chemical Splash Goggles & Face ShieldPrevents severe eye damage from basic amine splashes. Standard safety glasses are insufficient.
Body Protection Flame-resistant, fluid-resistant lab coatPrevents dermal absorption. Ensure cuffs are securely tucked under the outer butyl gloves.
Respiratory Certified Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of highly toxic dust during weighing or vapors during dissolution.

Standard Operating Procedure (SOP) & Experimental Workflow

This step-by-step methodology ensures zero-exposure during standard synthetic operations (e.g., amide coupling or functionalization).

Step 1: Preparation and PPE Donning Inspect butyl rubber gloves for pinholes by trapping air and rolling the cuff. Don inner nitrile gloves, then the lab coat, and finally the outer butyl gloves over the coat cuffs.

Step 2: Weighing (High Dust/Inhalation Risk)

  • Causality: 4-AP derivatives are highly toxic via inhalation.

  • Action: Perform all weighing strictly inside a certified chemical fume hood. Do not use a benchtop balance. Use an anti-static gun on the weigh boat and a grounded metal spatula to prevent the aerosolization of the toxic powder. Cap the reaction vial immediately after transferring the desired mass.

Step 3: Dissolution and Reaction Setup

  • Causality: The 4-amino group is a strong resonance donor, making the pyridine nitrogen highly basic. The primary aliphatic amine is highly nucleophilic.

  • Action: Dissolve the compound in a suitable anhydrous organic solvent (e.g., DCM, DMF) inside the hood. Maintain the reaction in a closed system (e.g., under nitrogen or argon) to prevent environmental release and amine oxidation.

Step 4: Quenching and Decontamination

  • Causality: Freebase amines are volatile and easily penetrate the skin. Protonated amines (salts) are non-volatile and highly water-soluble, drastically reducing their permeability and toxicity risk.

  • Action: Quench residual unreacted amine using a mild aqueous acid (e.g., 1M Citric Acid or 1M HCl).

  • Self-Validating Check: Test the aqueous layer of your quench with pH paper. A pH of 3-4 confirms complete protonation and neutralization of the amine hazard.

Workflow Step1 1. PPE & Fume Hood Setup (Butyl Gloves, Sash Down) Step2 2. Weighing Solid (Use Static-Free Spatula) Step1->Step2 Step3 3. Dissolution / Reaction (Closed System) Step2->Step3 Step4 4. Quenching (Mild Acid e.g., 1M Citric Acid) Step3->Step4 Step5 5. Waste Disposal (Segregated Basic Organic Waste) Step4->Step5

Fig 2: Safe operational workflow for handling N-(3-aminopropyl)pyridin-4-amine.

Spill Response and Disposal Plan

Spill Response: Do NOT use sawdust or combustible absorbents, as amines can undergo exothermic reactions.

  • For solid spills: Cover the powder with damp paper towels to prevent dust aerosolization, then carefully wipe up.

  • For liquid spills: Neutralize the area carefully with solid sodium bisulfate or citric acid powder to protonate the amine. Once neutralized, absorb the liquid with a chemically inert polypropylene pad.

Waste Segregation: Collect all neutralized waste, contaminated gloves, and weigh boats into a clearly labeled "Basic Organic Waste - Toxic" container. Never mix this waste stream with acidic waste or halogenated waste without proper segregation, as violent, exothermic acid-base reactions or alkylation events can occur.

References

  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • 4-Aminopyridine (Mechanism of Action). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Safety Data Sheet - Modified Aliphatic Amine (Glove Compatibility). 3M. Available at: [Link]

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